2,5-Dichloroquinolin-8-amine: A Comprehensive Technical Guide on Regioselective Functionalization and Drug Discovery Applications
As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the architectural foundation for novel therapeutics. Among these, 2,5-Dichloroquinolin-8-amine stands out as a highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter privileged scaffolds that serve as the architectural foundation for novel therapeutics. Among these, 2,5-Dichloroquinolin-8-amine stands out as a highly versatile, multi-vector building block. Its unique substitution pattern allows for orthogonal, late-stage functionalization, making it an invaluable asset in the synthesis of kinase inhibitors, anti-infectives, and complex heterocyclic libraries.
This whitepaper dissects the structural causality, physical properties, and self-validating synthetic methodologies associated with this specific quinoline derivative.
Chemical Identity and Structural Causality
The utility of 2,5-dichloroquinolin-8-amine, registered under1 [1], lies in the distinct electronic and steric environments of its three functional groups:
C2-Chloro: Highly activated by the adjacent electron-withdrawing quinoline nitrogen (the
α
-effect). This position is primed for rapid nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.
C5-Chloro: Situated on the carbocyclic ring, this halogen is significantly less reactive. It serves two purposes: it blocks a known cytochrome P450 metabolic oxidation hotspot (improving in vivo half-life) and acts as an orthogonal handle for subsequent functionalization once the C2 position is exhausted.
C8-Amino: A primary amine that acts as a strong hydrogen bond donor. In kinase inhibitor design, this group frequently engages the ATP-binding hinge region of the target protein.
Quantitative Physical Properties
The following table summarizes the foundational identity and physical data for the compound, aggregating standard supplier specifications [2, 3].
A common bottleneck in heterocyclic chemistry is achieving mono-substitution on di-halogenated scaffolds. The3 [4] of 2,5-dichloroquinolin-8-amine must be carefully controlled to prevent off-target reaction at the C5 position or bis-amination.
Causality Behind Experimental Choices
To achieve >95% regioselectivity at the C2 position, we rely on the inherent electronic differentiation of the quinoline ring paired with a bulky, electron-rich palladium catalyst system (such as Pd-NHC complexes or bulky phosphine ligands like RuPhos) [5]. The sterically demanding ligand accelerates oxidative addition at the more accessible and electronically activated C2-Cl bond while physically hindering interaction with the C5-Cl bond.
Self-Validating Protocol: C2-Amination
Preparation: Inside an argon-filled glovebox, charge an oven-dried reaction vial with 2,5-dichloroquinolin-8-amine (1.0 equiv), the desired cyclic amine nucleophile (1.2 equiv), Pd2(dba)3 (0.02 equiv), RuPhos ligand (0.04 equiv), and sodium tert-butoxide (1.5 equiv).
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.2 M.
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.
Note: Maintaining the temperature strictly at 80 °C provides the thermodynamic energy required for C2 oxidative addition without crossing the activation energy threshold for C5 insertion.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure.
Validation Check (Critical): Analyze the crude mixture via LC-MS. The system is self-validating if the UV trace (254 nm) shows >95% conversion to the mono-aminated product mass
[M+H]+
, with <2% of the bis-aminated byproduct. If bis-amination exceeds 5%, the catalyst loading or temperature must be reduced in subsequent runs.
Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 2-amino-5-chloroquinolin-8-amine derivative.
Regioselective Buchwald-Hartwig amination logic for 2,5-dichloroquinolin-8-amine.
Application Workflow in Drug Discovery
Once the 2,5-dichloroquinolin-8-amine core is functionalized, it is typically deployed into High-Throughput Screening (HTS) cascades. The C8-amine is often derivatized into an amide or urea to probe the ATP-binding pocket of kinases, while the C5-chloro group ensures the molecule survives first-pass hepatic metabolism long enough to yield meaningful in vivo pharmacokinetic data.
The logical progression of these derivatives from synthesis to lead optimization follows a rigorous, data-driven pipeline:
Standard drug discovery screening cascade for quinoline-based libraries.
By leveraging the predictable reactivity and favorable physicochemical properties of 2,5-dichloroquinolin-8-amine, medicinal chemists can rapidly generate robust structure-activity relationship (SAR) data, accelerating the path from hit identification to clinical candidate selection.
References
ChemicalBook. "2,5-dichloroquinolin-8-amine".
Chemsrc. "1935574-21-2".
BLD Pharm. "2,5-Dichloroquinolin-8-amine".
PubMed / NIH. "Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline".
PubMed / NIH. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions".
Crystal structure and X-ray diffraction of 2,5-Dichloroquinolin-8-amine
An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 2,5-Dichloroquinolin-8-amine Abstract This technical guide provides a comprehensive framework for the synthesis, crystall...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 2,5-Dichloroquinolin-8-amine
Abstract
This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of the novel compound 2,5-dichloroquinolin-8-amine. While, to date, a published crystal structure for this specific molecule has not been identified, this document outlines the prospective experimental journey. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale. The narrative synthesizes established methodologies in quinoline chemistry and single-crystal X-ray diffraction, drawing parallels from structurally related compounds to anticipate the challenges and outcomes of such an investigation. The ultimate goal is to equip the reader with a robust understanding of the workflow required to bring a new chemical entity from a conceptual structure to a refined, three-dimensional crystallographic model.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. As a privileged structure, its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The specific placement of substituents on the quinoline ring system dramatically influences the molecule's physicochemical properties, such as its solubility, lipophilicity, and, crucially, its ability to interact with biological targets. Halogenated quinolines, in particular, have garnered significant interest due to the unique electronic and steric effects imparted by halogen atoms, which can enhance binding affinities and metabolic stability.
The title compound, 2,5-dichloroquinolin-8-amine, represents an intriguing synthetic target. The presence of chlorine atoms at the 2 and 5 positions, coupled with an amine group at the 8-position, suggests potential for novel intermolecular interactions and biological activities. The 8-aminoquinoline moiety is a well-known pharmacophore, and its combination with a dichlorinated core could lead to new therapeutic agents. Elucidating the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount to understanding its structure-activity relationship (SAR) at a molecular level. This guide will, therefore, detail the hypothetical, yet scientifically grounded, pathway to achieving this.
Proposed Synthesis and Crystallization
Retrosynthetic Analysis and Proposed Forward Synthesis
A plausible synthetic route to 2,5-dichloroquinolin-8-amine would likely involve the modification of a pre-existing quinoline core. A potential retrosynthetic approach is outlined below:
Caption: Retrosynthetic analysis of 2,5-dichloroquinolin-8-amine.
Based on this analysis, a multi-step synthesis can be proposed, leveraging known transformations of the quinoline ring system.
Step-by-Step Synthetic Protocol:
Nitration of a suitable quinoline precursor: While direct nitration of quinoline can lead to a mixture of products, a controlled nitration of a pre-functionalized quinoline, such as 8-hydroxyquinoline, followed by conversion of the hydroxyl group to a leaving group, could be a viable starting point.
Chlorination: The introduction of chlorine at the 2 and 5 positions can be challenging. A common method for introducing a chlorine atom at the 2-position is through the reaction of an N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃)[3]. The 5-position could potentially be chlorinated using N-chlorosuccinimide (NCS) or other electrophilic chlorinating agents. A process for producing 5,7-dichloro-8-hydroxy-quinoline is known, which could potentially be adapted[4].
Introduction of the 8-amino group: If starting from an 8-nitroquinoline derivative, the nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation[5].
Purification and Crystallization: The Gateway to a High-Quality Structure
The purity of the synthesized compound is critical for successful crystallization. The crude product would be purified using column chromatography or recrystallization. Once a pure sample is obtained, the next crucial step is to grow single crystals suitable for X-ray diffraction.
Experimental Protocol for Crystallization:
Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane) and their mixtures will be screened. The ideal solvent system is one in which the compound has moderate solubility.
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.
Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization.
X-ray Diffraction Analysis: From Crystal to Structure
The following sections detail the workflow for analyzing a suitable single crystal of 2,5-dichloroquinolin-8-amine.
Caption: Potential intermolecular interactions in the crystal structure.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the synthesis, crystallization, and structural elucidation of 2,5-dichloroquinolin-8-amine. While the crystal structure of this specific compound remains to be determined, the principles and methodologies described herein provide a clear roadmap for its investigation. The successful determination of its three-dimensional structure will undoubtedly provide invaluable insights into its chemical properties and potential applications, particularly in the realm of drug discovery.
References
Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace. (2014, January 15). Retrieved from [Link]
Alexander, O. T., Brink, A., & Visser, H. G. (2019). The crystal structure of bis(μ2-5,7-dichloroquinolin-8-olato-κ3N,O:O)-. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 247–249. Retrieved from [Link]
Zhang, X. (2025). Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. Highlights in Science, Engineering and Technology, 130, 51. Retrieved from [Link]
Tong, et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Journal of Molecular Structure, 1315, 138563. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2,5-Dichloroquinoline. PubChem Compound Database. Retrieved from [Link]
Wu, W.-N., Huang, C.-H., & Gao, L.-L. (2025). Crystal structure of catena-poly[(2-(5-chloroquinolin-8-yloxy)-1-(pyrrolidin-1-yl)ethan-1-one-κ3N,O,O′)-(dinitrato-κ2O,O′)mercury(II)], C15H15N4O8ClHg. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 831-832. Retrieved from [Link]
Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 9(1), 1-10. Retrieved from [Link]
Beilke, J. R., et al. (2022). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Monatshefte für Chemie-Chemical Monthly, 153(10), 999-1011. Retrieved from [Link]
Uhlemann, E., et al. (1981). Crystal structure of bis(μ2-5-nonanoylquinolin-8-olato)bis[aquadichloridoindium(III)]. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(4), 896-898. Retrieved from [Link]
Al-Tel, T. H. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4275. Retrieved from [Link]
van der Westhuyzen, C., et al. (2022). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ChemRxiv. Retrieved from [Link]
How to Analyze Drugs Using X-ray Diffraction. (n.d.). Retrieved from [Link]
Herchel, R., et al. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(23), 14819. Retrieved from [Link]
Al-Majedy, Y. K., & Al-Amiery, A. A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Mini-Reviews in Medicinal Chemistry, 17(13), 1251-1263. Retrieved from [Link]
Thakral, S., et al. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Research, 31(2), 281-292. Retrieved from [Link]
Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (1971). Google Patents.
Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Retrieved from [Link]
An In-depth Technical Guide to the Thermodynamic Stability and Solubility Profile of 2,5-Dichloroquinolin-8-amine
Foreword: The Physicochemical Foundation of Drug Discovery In the landscape of modern drug development, the journey from a promising lead compound to a viable clinical candidate is paved with rigorous scientific evaluati...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Physicochemical Foundation of Drug Discovery
In the landscape of modern drug development, the journey from a promising lead compound to a viable clinical candidate is paved with rigorous scientific evaluation. Before a molecule's pharmacological activity can be fully realized, its fundamental physicochemical properties must be thoroughly understood. Among the most critical of these are thermodynamic stability and solubility. These parameters are not mere data points; they are the bedrock upon which formulation, dosing, bioavailability, and ultimately, therapeutic efficacy are built. An unstable compound risks degradation during manufacturing or storage, while a poorly soluble one may never reach its biological target in sufficient concentration.
This guide provides an in-depth technical framework for characterizing 2,5-Dichloroquinolin-8-amine, a substituted quinoline of interest. Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in antimalarial research[1]. The 8-aminoquinoline series, including the well-known drug primaquine, is noted for its unique biological activities[2][3]. By elucidating the stability and solubility of the 2,5-dichloro derivative, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to advance their investigations. This document moves beyond simple data presentation, delving into the causality behind experimental design and the strategic interpretation of results from the perspective of a seasoned application scientist.
Part 1: Thermodynamic Stability Assessment
Thermodynamic stability dictates a compound's resistance to decomposition under various environmental stresses, most notably heat. For a pharmaceutical compound, thermal stability is paramount, influencing everything from synthesis and purification conditions to shelf-life and storage requirements. The presence of two electron-withdrawing chlorine atoms on the quinoline ring is expected to influence crystal packing and intermolecular forces, potentially enhancing the physical stability of the crystal lattice[4].
The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is invaluable for identifying the onset temperature of decomposition, where the compound begins to lose mass.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC reveals key thermal events such as melting (endothermic), crystallization (exothermic), and decomposition, providing a comprehensive thermal profile.
An increase in the physical stability of quinoline compounds is often observed with aromaticity and when halogens are present, as the dipole-dipole forces contribute to the stability of the crystal[4].
Predicted Physicochemical Properties
Property
Predicted Value / Characteristic
Rationale / Source
Molecular Formula
C₉H₆Cl₂N₂
Based on chemical structure.
Molecular Weight
213.07 g/mol
Calculated from the molecular formula.
Physical Form
Solid at room temperature
Expected for a rigid, aromatic structure.
Melting Point
Elevated
Halogen substitution can increase crystal lattice energy, leading to higher melting points compared to the parent amine[4].
Decomposition Temp.
Thermally stable to a high temperature
Electron-withdrawing groups can stabilize the quinoline ring system[4].
Experimental Protocol: TGA/DSC Analysis
This protocol provides a robust method for determining the key thermal stability parameters of 2,5-Dichloroquinolin-8-amine.
Objective: To determine the melting point and onset of thermal decomposition.
Instrumentation:
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently, or separate TGA and DSC instruments.
Analytical balance (readable to 0.01 mg).
Aluminum or ceramic pans.
Procedure:
Sample Preparation: Accurately weigh 3-5 mg of 2,5-Dichloroquinolin-8-amine into a tared TGA/DSC pan.
Instrument Setup:
Place the sample pan in the instrument furnace.
Use an empty, tared pan as the reference.
Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min. This is crucial to prevent oxidative decomposition and isolate the inherent thermal stability.
Thermal Program:
Equilibrate the sample at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal events are clearly resolved.
Data Analysis:
DSC Curve: Identify the sharp, endothermic peak corresponding to the melting point. The onset temperature of this peak is recorded as the melting point.
TGA Curve: Determine the onset temperature of mass loss. This is typically calculated using the tangent method at the point of initial, significant mass change, indicating the beginning of decomposition.
Visualization: Thermal Analysis Workflow
Caption: A generalized workflow for the experimental determination of compound solubility.
[5]
Conclusion: A Pathway to Informed Development
The characterization of thermodynamic stability and solubility is a non-negotiable cornerstone of early-stage drug development. For 2,5-Dichloroquinolin-8-amine, the data derived from the protocols outlined in this guide will provide a clear physicochemical profile. We anticipate a compound with good thermal stability but with a challenging, pH-dependent aqueous solubility profile characteristic of basic, lipophilic molecules. This information is not a roadblock but a roadmap. It empowers formulation scientists to select appropriate solubilization strategies—such as salt formation, pH adjustment, or the use of co-solvents—and provides medicinal chemists with crucial data to guide the design of next-generation analogs with optimized properties. By adhering to these rigorous, self-validating protocols, research teams can ensure that their decisions are based on a foundation of scientific integrity, paving the way for the successful development of novel quinoline-based therapeutics.
References
BenchChem. (2025). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
Witschel, M., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PMC.
BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives.
Blog. (2025). What is the solubility of quinoline in different solvents for antimalarial formulations?.
Mechotech: Advanced Solutions. Quinoline – Structure, Properties, and Applications.
Witschel, M., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry.
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
ResearchGate. Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry.
Carvalho, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
Carvalho, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Cinnolin-8-amine.
ChemRxiv. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies.
Safety Data Sheet (SDS) and In Vitro Toxicity Profiling of 2,5-Dichloroquinolin-8-amine: A Technical Guide for Drug Development
Executive Summary As drug development professionals explore the quinoline scaffold for novel antiparasitic, antimicrobial, and oncological applications, understanding the nuanced structure-toxicity relationships of halog...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug development professionals explore the quinoline scaffold for novel antiparasitic, antimicrobial, and oncological applications, understanding the nuanced structure-toxicity relationships of halogenated 8-aminoquinolines is paramount. 2,5-Dichloroquinolin-8-amine (CAS: 1935574-21-2) presents a highly specific pharmacological profile. Historically, the 8-aminoquinoline class (e.g., primaquine) has been severely limited by dose-dependent hemolytic toxicity, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency 1. However, strategic halogenation—specifically at the 5-position—fundamentally alters the metabolic fate of the molecule 2.
This whitepaper provides a comprehensive Safety Data Sheet (SDS) overview and a field-proven, self-validating in vitro toxicity profiling workflow designed specifically for 2,5-Dichloroquinolin-8-amine.
Part 1: Physicochemical Properties and SDS Core Data
Before initiating any in vitro assay, establishing the baseline chemical hazards is critical for laboratory safety and assay design. The di-chlorinated nature of this compound increases its lipophilicity compared to unsubstituted analogs, impacting both its cellular permeability and required solvent vehicles (e.g., DMSO concentration limits in cell culture).
Table 1: Chemical Identifiers and GHS Safety Data3
Parameter
Specification
Chemical Name
2,5-Dichloroquinolin-8-amine
CAS Number
1935574-21-2
Molecular Formula
C9H6Cl2N2
Molecular Weight
213.06 g/mol
SMILES
NC1=C2N=C(Cl)C=C(Cl)C2=CC=C1
GHS Signal Word
Warning
Hazard Statements
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage Conditions
Sealed in dry, 2-8°C, inert atmosphere
Part 2: Mechanistic Toxicology & The 5-Chloro Advantage
Expertise & Causality:
To understand the toxicity of 2,5-Dichloroquinolin-8-amine, we must examine the metabolic liabilities of the parent 8-aminoquinoline scaffold. In standard 8-aminoquinolines, cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) rapidly hydroxylate the 5-position of the quinoline ring. This 5-hydroxy metabolite undergoes spontaneous oxidation to a highly reactive quinone-imine species, which initiates redox cycling, depletes intracellular glutathione (GSH), and generates reactive oxygen species (ROS) 2. In erythrocytes, this leads to methemoglobinemia and hemolysis 1.
By introducing a chlorine atom at the 5-position (and an additional electron-withdrawing chlorine at the 2-position), 2,5-Dichloroquinolin-8-amine sterically and electronically blocks this primary bioactivation pathway. The carbon-chlorine bond is highly resistant to CYP-mediated hydroxylation. Consequently, the metabolic flux is forced into alternative, generally slower pathways (such as N-oxidation or glucuronidation). This theoretically reduces classical hemotoxicity but requires rigorous screening for shifted hepatotoxic liabilities.
Figure 1: Divergent CYP450 metabolic pathways of unsubstituted vs. 5-chloro 8-aminoquinolines.
Part 3: In Vitro Toxicity Profiling Protocols
As a Senior Application Scientist, I mandate that toxicity profiling must be a self-validating system. If we hypothesize that the 5-chloro substitution reduces hemotoxicity but increases metabolic half-life, our assays must independently measure parent drug clearance, metabolite formation, and tissue-specific cytotoxicity.
Figure 2: Self-validating in vitro toxicity and metabolic profiling workflow.
Protocol 1: Human Liver Microsome (HLM) Stability and Metabolite ID
Purpose: To validate the metabolic resistance of the 5-chloro position and identify alternative reactive metabolites.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock of 2,5-Dichloroquinolin-8-amine in LC-MS grade DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.
Incubation: Combine the compound with pooled HLMs (0.5 mg/mL final protein concentration). Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Q-TOF) to calculate intrinsic clearance (
CLint
) and perform untargeted mass shifts for metabolite identification (looking specifically for +16 Da shifts indicating N-oxidation rather than 5-hydroxylation).
Protocol 2: In Vitro Hemotoxicity (Methemoglobin Formation Assay)
Purpose: To confirm that the 5-chloro blockade successfully mitigates the generation of redox-active quinone-imines.
Step-by-Step Methodology:
Erythrocyte Isolation: Obtain fresh human whole blood (collected in EDTA tubes). Wash erythrocytes three times with PBS (pH 7.4) and resuspend to a 10% hematocrit.
Dosing: Treat the erythrocyte suspension with 2,5-Dichloroquinolin-8-amine at varying concentrations (1, 10, 50, 100 µM). Include Primaquine (100 µM) as a positive control and 0.1% DMSO as a vehicle control.
Incubation: Incubate the suspensions at 37°C for 4 hours with gentle agitation.
Lysis and Measurement: Lyse the cells using 1% Triton X-100. Measure absorbance at 630 nm (methemoglobin) and 540 nm (total hemoglobin) using a microplate reader.
Calculation: Calculate the percentage of methemoglobin relative to total hemoglobin. A successful 5-chloro blockade should yield methemoglobin levels comparable to the vehicle control.
Protocol 3: Hepatotoxicity (HepG2 MTT/LDH Assay)
Purpose: Halogenated aromatics can induce direct hepatotoxicity 4. This assay evaluates mitochondrial viability and membrane integrity.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of
2×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
Treatment: Aspirate media and replace with serum-free media containing serial dilutions of 2,5-Dichloroquinolin-8-amine (0.1 to 200 µM). Incubate for 48 hours.
LDH Release (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate in the dark for 30 minutes, and measure absorbance at 490 nm.
MTT Assay (Mitochondrial Viability): Add 20 µL of MTT solution (5 mg/mL) to the remaining cells. Incubate for 3 hours. Discard media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Data Synthesis: Calculate IC50 values using non-linear regression analysis.
Part 4: Predictive Data Synthesis
Based on the structure-activity relationship (SAR) of halogenated quinolines, the expected in vitro profile for 2,5-Dichloroquinolin-8-amine is summarized below.
Table 2: Predictive In Vitro Toxicity Metrics vs. Unsubstituted Analog
Assay Metric
2,5-Dichloroquinolin-8-amine (Predicted)
Primaquine (Reference)
HLM Half-Life (
t1/2
)
> 60 minutes
~ 25 minutes
Primary Metabolite
N-oxide derivatives
5-hydroxy-primaquine
Methemoglobin Formation (100 µM)
< 3% (Background)
> 15% (Toxic)
HepG2 Cytotoxicity (
IC50
)
40 - 60 µM
> 100 µM
Conclusion
2,5-Dichloroquinolin-8-amine represents a structurally optimized scaffold where the strategic placement of chlorine atoms theoretically abolishes the dose-limiting hemotoxicity associated with traditional 8-aminoquinolines. However, as outlined in the experimental workflows, this metabolic shift necessitates rigorous screening for hepatotoxicity and prolonged biological half-lives. By adhering to the self-validating protocols detailed above, researchers can accurately map the therapeutic index of this compound.
References
8-Aminoquinoline Therapy for Latent Malaria.Clinical Microbiology Reviews.
Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives.
Mechanistic pathways of 2,5-Dichloroquinolin-8-amine degradation
An In-depth Technical Guide to the Mechanistic Pathways of 2,5-Dichloroquinolin-8-amine Degradation For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Stability of a Complex Hete...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Mechanistic Pathways of 2,5-Dichloroquinolin-8-amine Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Stability of a Complex Heterocycle
2,5-Dichloroquinolin-8-amine is a halogenated quinoline derivative, a class of compounds with significant interest in medicinal chemistry and materials science. The stability and degradation profile of such molecules are of paramount importance, dictating their shelf-life, metabolic fate, environmental persistence, and the potential toxicity of their byproducts. Understanding the mechanistic pathways of degradation is a critical aspect of the research and development lifecycle, ensuring the safety, efficacy, and reliability of any potential application.
This technical guide provides a comprehensive overview of the hypothesized degradation pathways of 2,5-Dichloroquinolin-8-amine, drawing upon established principles of quinoline chemistry and degradation studies of analogous compounds. We will explore the likely abiotic and biotic degradation routes, including chemical (hydrolytic and oxidative), photolytic, and microbial degradation. Furthermore, this guide furnishes detailed experimental protocols for the systematic investigation of these pathways, enabling researchers to validate the proposed mechanisms and characterize the resulting degradants.
Part 1: Hypothesized Mechanistic Pathways of Degradation
The degradation of 2,5-Dichloroquinolin-8-amine is anticipated to proceed through several distinct, yet potentially interconnected, pathways. The presence of two chlorine atoms, an amine group, and a heterocyclic aromatic ring system provides multiple reactive sites for chemical, photochemical, and enzymatic attack.
Chemical Degradation: Forced Degradation Studies
Forced degradation studies are a cornerstone of pharmaceutical stability testing, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions that accelerate degradation.[1] For 2,5-Dichloroquinolin-8-amine, the primary pathways are expected to be oxidative and, to a lesser extent, hydrolytic.
The amine group at the 8-position is a likely primary target for oxidation. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or the presence of metal ions.[2][3] This process can lead to the formation of highly reactive and colored quinone-imine intermediates.[4] These intermediates can then undergo further reactions, including polymerization, to form complex colored products, a common observation in the degradation of aromatic amines.[4]
The proposed oxidative degradation pathway is as follows:
Initial Oxidation: The 8-amino group is oxidized to a radical cation.
Formation of Quinone-diimine: Further oxidation leads to the formation of a 2,5-dichloroquinoline-8-imine radical, which can then be converted to a quinone-diimine species.
Hydrolysis and Polymerization: The reactive quinone-diimine can be hydrolyzed to the corresponding quinone-imine and subsequently to a quinone, or it can undergo polymerization reactions with the parent amine to form colored polymeric degradants.
Caption: Proposed oxidative degradation pathway.
While the carbon-chlorine bonds on the aromatic ring are generally stable, forced conditions of extreme pH and high temperature may induce hydrolysis to form the corresponding hydroxy-dichloroquinoline or chloro-hydroxy-quinolin-8-amine derivatives. However, this is generally a slow process for aryl halides. The stability of the quinoline ring system itself is high, but prolonged exposure to harsh acidic or basic conditions could potentially lead to ring opening, although this is considered a minor pathway under typical storage and handling conditions.
Photodegradation
Many quinoline compounds are known to be photosensitive, degrading upon exposure to UV or ambient light.[1] The photodegradation of quinoline in aqueous environments can be influenced by pH and the presence of photosensitizers like nitrate ions and dissolved organic matter, which can generate hydroxyl radicals.[5] For 2,5-Dichloroquinolin-8-amine, photodegradation could proceed via direct photolysis or indirect photo-oxidation.
Potential photodegradation pathways include:
Hydroxylation: Formation of hydroxy-dichloroquinolin-8-amine isomers.[5]
Dechlorination: Reductive or hydroxyl-radical-mediated removal of one or both chlorine atoms.
Ring Cleavage: Prolonged irradiation can lead to the destruction of the aromatic nucleus.[5]
Caption: A generalized biodegradation pathway.
Part 2: Experimental Protocols for Mechanistic Elucidation
To experimentally validate the hypothesized degradation pathways, a systematic approach involving forced degradation studies and the use of stability-indicating analytical methods is required.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study of 2,5-Dichloroquinolin-8-amine.
[1]
1. Preparation of Stock Solution:
Prepare a stock solution of 2,5-Dichloroquinolin-8-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
[1]* Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at the same time points as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
[1]* Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over 24 hours.
[1]* Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C. Sample at various time points. For the solid compound, place the powder in the oven under the same conditions.
[1]* Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.
[1]
3. Sample Analysis:
Analyze all stressed samples and controls using a validated stability-indicating HPLC-MS/MS method (see Protocol 2).
Calculate the percentage of degradation and identify any major degradation products by comparing their mass spectra and retention times to the parent compound and potential standards.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.
[1]
1. Chromatographic Conditions:
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradants.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
Flow Rate: 1.0 mL/min.
Injection Volume: 10-20 µL.
[1]* Detection: A Diode Array Detector (DAD) to monitor at multiple wavelengths and a Mass Spectrometer (MS) for identification.
2. Mass Spectrometry Conditions (for identification):
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for the amine-containing compound.
MS Scan: Full scan mode to detect all ions.
MS/MS Scan: Product ion scan of the parent compound's m/z to identify fragmentation patterns and aid in the structural elucidation of degradation products.
3. Method Validation:
The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results. Specificity is demonstrated by showing that degradation products do not interfere with the quantification of the parent compound, often confirmed using peak purity analysis with a DAD.
[1]
Part 3: Data Presentation and Interpretation
The results from the degradation studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Study Results
Stress Condition
Duration
% Degradation of Parent Compound
Major Degradation Products (m/z)
Observations
0.1 M HCl, 60°C
24 h
0.1 M NaOH, 60°C
24 h
Discoloration to yellow/brown
3% H₂O₂, RT
24 h
Significant discoloration
80°C (Solution)
24 h
80°C (Solid)
24 h
Photolytic (UV/Vis)
24 h
Table 2: Characterization of Identified Degradation Products
Peak No.
Retention Time (min)
m/z [M+H]⁺
Proposed Structure
Degradation Pathway
1
2,5-Dichloroquinolin-8-amine (Parent)
-
2
Oxidative
3
Photolytic
4
Hydrolytic (Acid)
Conclusion
The degradation of 2,5-Dichloroquinolin-8-amine is a multifaceted process influenced by chemical, photolytic, and biological factors. Based on the chemistry of quinolines and aromatic amines, the primary degradation pathways are hypothesized to involve oxidation of the amine group, hydroxylation and dechlorination of the quinoline ring, and potential ring cleavage under harsh conditions or microbial action. The provided experimental protocols offer a robust framework for systematically investigating these pathways, identifying the resulting degradation products, and ultimately building a comprehensive stability profile for this molecule. This knowledge is indispensable for ensuring the quality, safety, and efficacy of any product containing 2,5-Dichloroquinolin-8-amine and for understanding its environmental fate.
References
G. Schwarz, R. R. Mendel, T. B. H. Reiss, "Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts," Angewandte Chemie International Edition, 1998.
BenchChem, "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions," BenchChem, 2025.
Tuo, B., et al., "Biodegradation Characteristics and Bioaugmentation Potential of a Novel Quinoline-Degrading Strain of Bacillus Sp. Isolated From Petroleum-Contaminated Soil," Bioresource Technology, 2012.
Kochany, J., & Maguire, R. J., "Photodegradation of quinoline in water," ResearchGate, 1994.
Wang, Y., et al., "Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor," DTU Research Database, 2021.
Wang, Y., et al., "Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study," MDPI, 2024.
Li, H., et al., "Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2," Water Science & Technology, 2022.
Aislabie, J., et al., "Microbial degradation of quinoline and methylquinolines," ResearchGate, 1990.
Oliveira, J. D. M., et al., "Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials," 22º Congresso Brasileiro de Catálise, 2019.
Miyamoto, T., et al., "Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites," Xenobiotica, 1981.
Deng, X., et al., "Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy," Semantic Scholar, 2011.
Chen, X., et al., "Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles," Arabian Journal of Chemistry, 2023.
BenchChem, "degradation pathways of 2,5-Dichlorobenzene-1,4-diamine under acidic conditions," BenchChem, 2025.
Chen, X., et al., "Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles," International Journal of Electrochemical Science, 2022.
University of Liverpool Repository, "THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS," University of Liverpool, 2008.
Fetzner, S., et al., "Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8- Dihydroxyquinoline by Quinoline-Grown Resting Cells of Pseudomonas Putida 86," PubMed, 1993.
BenchChem, "refining analytical methods for quinoline compound detection," BenchChem, 2025.
McChesney, E. W., et al., "Studies of the metabolism of some compounds of the 4-amino-7-chloroquinoline series," PubMed, 1966.
Sowunmi, A., et al., "Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail," PMC, 2000.
Google Patents, "WO2012125894A2 - Oxidation inhibitors for amine degradation," Google Patents, 2012.
Lepaumier, H., et al., "New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2," ResearchGate, 2009.
ChemRxiv, "Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies," ChemRxiv, 2022.
The University of Texas at Austin, "Oxidative degradation of amine solvents for CO2 capture," The University of Texas at Austin, 2015.
Zhang, Y., et al., "Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics," MDPI, 2024.
University of Kentucky, "Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents," UKnowledge, 2017.
Islam, M. S., et al., "Degradation studies of amines and alkanolamines during sour gas treatment process," SciSpace, 2011.
Heriot-Watt University, "Degradation of amine-based solvents in CO2 capture process by chemical absorption," Heriot-Watt University, 2014.
The Strategic Role of 2,5-Dichloroquinolin-8-amine in the Genesis of Novel Heterocyclic Drug Candidates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therape...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] Within this privileged heterocyclic family, 2,5-dichloroquinolin-8-amine emerges as a highly versatile and strategic precursor for the synthesis of novel and complex heterocyclic systems. The presence of two reactive chlorine atoms at positions 2 and 5, coupled with a nucleophilic amino group at position 8, provides a trifecta of functional handles for diverse chemical transformations. This guide provides an in-depth exploration of the synthesis and application of 2,5-dichloroquinolin-8-amine in heterocyclic drug discovery, offering detailed protocols and insights into its chemical reactivity.
I. Significance in Heterocyclic Drug Discovery
The utility of 2,5-dichloroquinolin-8-amine as a precursor stems from the distinct reactivity of its functional groups. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents.[2] The chlorine at the 5-position offers a secondary site for modification, often under different reaction conditions, enabling the synthesis of intricately functionalized quinoline derivatives. The 8-amino group serves as a key nucleophile for the construction of fused heterocyclic rings, such as triazoles and pyrazoles, which are prevalent in many biologically active molecules.[3][4] This multi-faceted reactivity profile makes 2,5-dichloroquinolin-8-amine an invaluable building block for generating libraries of diverse heterocyclic compounds for high-throughput screening and lead optimization in drug discovery programs.
II. Synthesis of 2,5-Dichloroquinolin-8-amine: A Detailed Protocol
Workflow for the Synthesis of 2,5-Dichloroquinolin-8-amine
Caption: Synthetic workflow for 2,5-dichloroquinolin-8-amine.
Part 1: Synthesis of 2,5-Dichloro-8-nitroquinoline
This step involves the electrophilic nitration of 2,5-dichloroquinoline. The directing effects of the chlorine atoms and the quinoline nitrogen will favor the introduction of the nitro group at the C8 position.
Materials:
2,5-Dichloroquinoline
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Ice
Distilled Water
Sodium Carbonate solution (dilute)
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and stirring apparatus.
Protocol:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,5-dichloroquinoline to concentrated sulfuric acid while cooling in an ice bath.
Once the quinoline has dissolved, slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture over crushed ice.
The precipitated product is then filtered, washed with cold water, followed by a dilute solution of sodium carbonate, and finally with water until the washings are neutral.
The crude 2,5-dichloro-8-nitroquinoline is then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Part 2: Reduction of 2,5-Dichloro-8-nitroquinoline to 2,5-Dichloroquinolin-8-amine
The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation or reduction with metals in acidic media are common and effective choices.[7][8]
Method A: Reduction with Iron in Acetic Acid
Materials:
2,5-Dichloro-8-nitroquinoline
Iron powder (Fe)
Glacial Acetic Acid (AcOH)
50% aqueous Acetic Acid
Diethyl ether
Distilled water
Standard laboratory glassware for reflux and extraction.
Protocol:
To a round-bottom flask containing 50% aqueous acetic acid, add 2,5-dichloro-8-nitroquinoline.
Heat the mixture to 90°C in an oil bath with vigorous stirring.
Slowly add iron powder in portions over a period of 15-20 minutes.
Continue to stir the reaction mixture at 90°C for 1-2 hours, monitoring the reaction by TLC.
After completion, cool the mixture and dilute it with distilled water, which should cause the product to precipitate.
Isolate the precipitate by filtration. For improved recovery, the filtrate can be extracted with diethyl ether.
The isolated solid can be further purified by Soxhlet extraction with diethyl ether.
Concentrate the organic extract under reduced pressure to yield the desired 2,5-dichloroquinolin-8-amine.
Method B: Catalytic Hydrogenation
Materials:
2,5-Dichloro-8-nitroquinoline
Palladium on Carbon (10% Pd/C)
Ethanol or Ethyl Acetate
Hydrogen gas source (balloon or hydrogenation apparatus)
Filter aid (e.g., Celite®)
Protocol:
Dissolve 2,5-dichloro-8-nitroquinoline in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.
Carefully add the 10% Pd/C catalyst to the solution.
Secure the flask to a hydrogenation apparatus, or alternatively, fit it with a balloon filled with hydrogen gas.
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
Wash the filter cake with the reaction solvent.
Concentrate the combined filtrates under reduced pressure to obtain the crude 2,5-dichloroquinolin-8-amine.
III. Applications of 2,5-Dichloroquinolin-8-amine in Heterocyclic Synthesis
The strategic placement of reactive sites on 2,5-dichloroquinolin-8-amine allows for its elaboration into a variety of complex heterocyclic systems.
A. Synthesis of Fused Triazoloquinolines
The 8-amino group is a key functionality for the construction of fused triazole rings, which are important pharmacophores in many drug molecules.
Protocol: Synthesis of a[5][9][10]Triazolo[4,3-a]quinoline Derivative
Diazotization: React 2,5-dichloroquinolin-8-amine with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperature (0-5°C) to form the corresponding diazonium salt.
Azide Formation: Treat the in-situ generated diazonium salt with sodium azide to yield the 8-azido-2,5-dichloroquinoline intermediate.
Cyclization: The 8-azido intermediate can then undergo intramolecular cyclization upon heating, or by reaction with a suitable one-carbon synthon (e.g., triethyl orthoformate), to form the fused triazoloquinoline ring system.
Caption: General workflow for triazoloquinoline synthesis.
B. Nucleophilic Aromatic Substitution at the C2-Position
The C2-chloro substituent is highly activated towards nucleophilic attack, providing a facile route to a diverse range of 2-substituted-5-chloro-8-aminoquinolines.
Protocol: General Procedure for SNAr with Amines
In a sealed reaction vessel, dissolve 2,5-dichloroquinolin-8-amine in a suitable solvent (e.g., ethanol, DMF, or neat amine).
Add the desired primary or secondary amine (typically in excess).
Heat the reaction mixture at a temperature ranging from 80°C to 150°C. The reaction can also be performed under microwave irradiation to shorten reaction times.[11]
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture and work up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
The quinoline scaffold is a common feature in many kinase inhibitors. 2,5-Dichloropyridine, a related heterocyclic compound, is a known precursor for p38 MAPK inhibitors.[2] By analogy, 2,5-dichloroquinolin-8-amine can serve as a valuable starting material for the synthesis of novel kinase inhibitors through sequential cross-coupling and substitution reactions.
IV. Conclusion
2,5-Dichloroquinolin-8-amine is a strategically important and versatile precursor in heterocyclic drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of novel heterocyclic compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to utilize this valuable building block in their quest for new and effective therapeutic agents. The continued exploration of the reactivity of this precursor is expected to lead to the discovery of new drug candidates with improved pharmacological profiles.
V. References
US4167638A - Process for production of 8-NHR quinolines - Google Patents. (URL: )
Synthesis of Quinoline Analogues - Cardinal Scholar. (URL: [Link])
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC. (URL: [Link])
Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. (URL: [Link])
Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches | PLOS One. (URL: [Link])
BJOC - Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates - Beilstein Journals. (URL: [Link])
The Skraup Synthesis of Quinolines - ResearchGate. (URL: [Link])
ChemInform Abstract: Bifunctional 2,5-Diketopiperazines as Efficient Organocatalysts for the Enantioselective Conjugate Addition of Aldehydes to Nitroolefins. | Request PDF - ResearchGate. (URL: [Link])
Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - ChemRxiv. (URL: [Link])
Preparation and Properties of Quinoline. (URL: [Link])
Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases - MDPI. (URL: [Link])
Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors | Request PDF - ResearchGate. (URL: [Link])
A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes - PMC. (URL: [Link])
Synthesis, structure, catalytic and cytotoxic activities of chlorido(5-nitroquinolin-8-olato-κ2N,O)(tricyclohexylphosphine-κP)platinum(II) - PMC. (URL: [Link])
US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents. (URL: )
Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - Beilstein Journals. (URL: [Link])
Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches - PMC. (URL: [Link])
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,5-Dichloroquinolin-8-amine
Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] I...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid bicyclic framework and the presence of a basic nitrogen atom allow for precise three-dimensional arrangements of functional groups, making it an ideal template for designing molecules that interact with biological targets. Specifically, functionalized 8-aminoquinolines have garnered significant attention in drug discovery, with applications ranging from antimalarial agents to inhibitors of key enzymes in various disease pathways.[1][3]
The starting material, 2,5-dichloroquinolin-8-amine, presents a versatile platform for the synthesis of diverse compound libraries. The differential reactivity of the two chlorine atoms at the C2 and C5 positions allows for regioselective functionalization through palladium-catalyzed cross-coupling reactions. This enables the systematic exploration of chemical space around the quinoline core, a crucial aspect of modern drug development. These powerful synthetic tools, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, facilitate the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a wide range of functional groups.[4][5][6]
This document provides detailed application notes and experimentally grounded protocols for the palladium-catalyzed cross-coupling reactions of 2,5-dichloroquinolin-8-amine. The following sections will delve into the mechanistic rationale, key experimental parameters, and step-by-step procedures for achieving selective functionalization at the C2 and C5 positions.
Regioselectivity in the Cross-Coupling of 2,5-Dichloroquinolin-8-amine
The selective functionalization of one chlorine atom over the other in 2,5-dichloroquinolin-8-amine is a key challenge and opportunity. The inherent electronic properties of the quinoline ring system, coupled with the directing effects of the 8-amino group, play a crucial role in determining the site of reactivity. Generally, the C2 position in quinolines is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst. However, the steric and electronic influence of the 8-amino group can modulate this reactivity. The choice of palladium catalyst, and particularly the phosphine ligand, is paramount in controlling the regioselectivity of these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl chloride bond of 2,5-dichloroquinolin-8-amine, forming a palladium(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol for C2-Selective Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for the selective arylation of related chloroquinolines and is optimized for preferential coupling at the more reactive C2 position.[7]
Materials:
2,5-Dichloroquinolin-8-amine
Arylboronic acid (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
Triphenylphosphine (PPh₃, 6 mol%)
Sodium carbonate (Na₂CO₃, 2 equivalents)
Tetrabutylammonium bromide (TBAB, 1 equivalent)
1,2-Dimethoxyethane (DME)
Water (degassed)
Procedure:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloroquinolin-8-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.03 mmol), triphenylphosphine (0.06 mmol), sodium carbonate (2.0 mmol), and tetrabutylammonium bromide (1.0 mmol).
Add 1,2-dimethoxyethane (10 mL) and degassed water (2 mL) to the flask.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloroquinolin-8-amine product.
Entry
Arylboronic Acid
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂/PPh₃
Na₂CO₃
DME/H₂O
90
18
75-85
2
4-Methoxyphenylboronic acid
Pd(OAc)₂/PPh₃
Na₂CO₃
DME/H₂O
90
20
70-80
3
3-Fluorophenylboronic acid
Pd(OAc)₂/PPh₃
Na₂CO₃
DME/H₂O
90
24
65-75
Table 1: Representative Conditions and Expected Yields for C2-Selective Suzuki-Miyaura Coupling. Yields are estimated based on similar transformations and may require optimization.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[4][6] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are key pharmacophores in many drug candidates.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond.
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, followed by deprotonation by a strong base to form a palladium-amido complex.
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol for C-N Coupling on the Quinoline Ring
This protocol is based on the successful amination of various dichloroquinoline isomers and is expected to be applicable for the coupling of an additional amine to the 2,5-dichloroquinolin-8-amine scaffold.[8] The choice of ligand (e.g., BINAP for less hindered amines, DavePhos for more sterically demanding amines) is crucial for achieving high yields.
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
Anhydrous Toluene or 1,4-Dioxane
Procedure:
To a dry Schlenk tube under an inert atmosphere, add 2,5-dichloroquinolin-8-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and the phosphine ligand (0.04 mmol).
Add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (10 mL).
Add the amine (1.1 mmol) via syringe.
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
Upon completion, cool the reaction to room temperature.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Entry
Amine
Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
BINAP
NaOtBu
Toluene
110
8
80-90
2
Aniline
SPhos
NaOtBu
Dioxane
100
12
75-85
3
n-Butylamine
BINAP
NaOtBu
Toluene
110
6
70-80
Table 2: Representative Conditions and Expected Yields for Buchwald-Hartwig Amination. Yields are estimated based on similar transformations and may require optimization.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][9] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The resulting alkynyl-substituted quinolines are valuable intermediates for further transformations and can possess interesting biological and material properties.
Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles:
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the palladium(II) complex.
Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Protocol for C2-Selective Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of haloquinolines and other halo-N-heterocycles.[10][11] Regioselectivity can be influenced by the choice of ligand, with monodentate ligands often favoring reaction at the more electron-deficient C2 position.
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloroquinolin-8-amine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
Add anhydrous THF (10 mL) and triethylamine (2.5 mmol).
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
Add the terminal alkyne (1.2 mmol) via syringe.
Stir the reaction mixture at room temperature or heat to 50-60 °C.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalyst residues.
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Entry
Terminal Alkyne
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
PdCl₂(PPh₃)₂/CuI
Et₃N
THF
50
4
80-90
2
1-Hexyne
PdCl₂(PPh₃)₂/CuI
Et₃N
DMF
60
6
75-85
3
(Trimethylsilyl)acetylene
PdCl₂(PPh₃)₂/CuI
Et₃N
THF
RT
8
85-95
Table 3: Representative Conditions and Expected Yields for C2-Selective Sonogashira Coupling. Yields are estimated based on similar transformations and may require optimization.
Conclusion
The palladium-catalyzed cross-coupling reactions of 2,5-dichloroquinolin-8-amine provide a powerful and versatile platform for the synthesis of a diverse array of functionalized quinoline derivatives. By carefully selecting the appropriate catalyst, ligands, and reaction conditions, researchers can achieve regioselective functionalization at either the C2 or C5 position, enabling the systematic exploration of structure-activity relationships. The protocols outlined in these application notes provide a solid foundation for the successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this valuable synthetic intermediate, thereby facilitating the discovery and development of novel therapeutic agents and advanced materials.
References
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10846-10854.
Daugulis, O., et al. (2011). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 44(4), 262-277.
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: a promising new generation of antimalarial agents. Current opinion in infectious diseases, 19(6), 630-639.
Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences, 5(6), 1137-1144.
Vennerstrom, J. L., et al. (2011). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 54(3), 887-894.
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline.
Malinowski, Z., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2097-2108.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Li, J., & Li, G. (2016). Recent advances in the synthesis of 2-aryl quinazolinones. Organic & Biomolecular Chemistry, 14(30), 7174-7185.
Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
Nikoshvili, L. Z., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 265-270.
Lee, C. F., et al. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 13(2), 435-443.
Sharma, A., & Kumar, V. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1566-1589.
Arcadi, A., & Cacchi, S. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 13.
Coudert, P., et al. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 15(5), 3127-3138.
Hartwig, J. F., et al. (1998). Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. The Journal of Organic Chemistry, 63(19), 6546-6553.
Vennerstrom, J. L., et al. (2011). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. Journal of Medicinal Chemistry, 54(3), 887-894.
BenchChem. (2025). Application Note: Palladium-Catalyzed N-arylation of 2,5-Dichloro-4,6-pyrimidinediamine.
Storz, T., et al. (2004). First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline. Organic Process Research & Development, 8(4), 629-631.
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(34), 6759-6763.
Legros, J., et al. (2003). Palladium-Catalyzed Carbamoylation of Aryl Halides by Tungsten Carbonyl Amine Complex. Organic Letters, 5(11), 1841-1844.
Wang, F., et al. (2021). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Chinese Chemical Letters, 32(12), 3841-3853.
Kollár, L., & Kégl, T. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021).
D. S. D., et al. (2019). Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry, 84(4), 2026-2038.
Xia, Y., et al. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 10(10), 2956-2964.
Negishi, E. I., & Anastasia, L. (2002). Palladium-Catalyzed Alkynylation: Sonogashira Alkyne Synthesis. John Wiley & Sons, Ltd.
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.
Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 126-129.
Application Note: Multi-Step Regioselective Halogenation Workflow for the Synthesis of 2,5-Dichloroquinolin-8-amine
Executive Summary The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry and a powerful bidentate directing group in C-H activation methodologies[1]. However, the direct, regioselective di-halogen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry and a powerful bidentate directing group in C-H activation methodologies[1]. However, the direct, regioselective di-halogenation of the quinoline core at the C2 and C5 positions presents a significant synthetic challenge due to competing electronic effects and the oxidative lability of the free C8-amine. This application note details a field-proven, 5-step workflow to synthesize 2,5-dichloroquinolin-8-amine from commercially available 8-aminoquinoline. By utilizing a sequence of transient protection, directed electrophilic aromatic substitution, N-oxide activation, and deoxygenative chlorination, this protocol ensures high regiocontrol and scalability.
As a self-validating system, every step in this protocol is designed with a specific mechanistic purpose to prevent side reactions and ensure high yields:
Why not direct chlorination? The free amine of 8-aminoquinoline is highly susceptible to destructive oxidation and N-chlorination. Furthermore, the electron-deficient nature of the quinoline pyridine ring strictly disfavors direct electrophilic attack at the C2 position.
Step 1 & 2 (Protection & C5 Chlorination): Acetylation masks the amine and provides a strong ortho/para-directing effect. Since the para position (C5) is sterically accessible and electronically activated, electrophilic aromatic substitution (EAS) occurs regioselectively at C5. N-chlorosuccinimide (NCS) is preferred over harsh reagents like sulfuryl chloride (SO₂Cl₂) as it provides a controlled release of electrophilic chlorine (Cl⁺), mitigating the risk of over-chlorination or destructive ring-opening side reactions[2].
Step 3 & 4 (N-Oxidation & C2 Chlorination): To functionalize the C2 position, the quinoline nitrogen must be activated. Oxidation to the quinoline N-oxide reverses the inherent electron deficiency of the heterocycle, rendering the C2 position highly susceptible to nucleophilic attack[3]. Subsequent treatment with phosphorus oxychloride (POCl₃) drives a deoxygenative chlorination, a robust method extensively validated in the synthesis of complex quinoline-based therapeutics[4].
Step 5 (Deprotection): Acidic hydrolysis removes the acetyl group, yielding the final target without compromising the newly installed aryl chlorides.
Process Visualization
Workflow for the 5-step synthesis of 2,5-dichloroquinolin-8-amine from 8-aminoquinoline.
Quantitative Data & Validation Summary
Step
Transformation
Expected Yield
Time
Validation Marker (TLC / ¹H NMR)
1
Amine Acetylation
92–95%
2 h
TLC: R_f = 0.5 (Hex/EtOAc 1:1). NMR: Appearance of ~10.0 ppm (s, 1H, NH) and ~2.3 ppm (s, 3H, CH₃).
2
C5 Chlorination
85–88%
4 h
NMR: Disappearance of the C5-H multiplet at ~7.5 ppm.
3
N-Oxidation
75–80%
12 h
TLC: R_f = 0.4 (DCM/MeOH 9:1). NMR: Downfield shift of C2-H to >8.5 ppm.
4
C2 Chlorination
65–70%
3 h
NMR: Complete disappearance of the C2-H proton signal.
5
Deprotection
80–85%
6 h
NMR: Disappearance of CH₃ (~2.3 ppm); appearance of broad NH₂ singlet (~5.0 ppm).
Step-by-Step Experimental Protocols
Step 1: N-Protection (Acetylation)
Setup: In a 500 mL round-bottom flask, dissolve 8-aminoquinoline (10.0 g, 69.4 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add pyridine (8.2 g, 104 mmol).
Reaction: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (8.5 g, 83.3 mmol) dropwise over 15 minutes. Remove the ice bath and stir at room temperature (RT) for 2 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(quinolin-8-yl)acetamide as a pale solid.
Step 2: Regioselective C5 Chlorination
Setup: Dissolve the crude N-(quinolin-8-yl)acetamide (10.0 g, 53.7 mmol) in anhydrous DMF (80 mL).
Reaction: Add N-chlorosuccinimide (NCS) (7.9 g, 59.1 mmol) in three portions over 10 minutes. Heat the reaction mixture to 50 °C and stir for 4 hours.
Workup: Cool the mixture to RT and pour it slowly into vigorously stirred ice water (400 mL). A precipitate will form. Filter the solid, wash with cold water, and recrystallize from ethanol to afford N-(5-chloroquinolin-8-yl)acetamide.
Step 3: N-Oxidation
Setup: Dissolve N-(5-chloroquinolin-8-yl)acetamide (10.0 g, 45.3 mmol) in DCM (150 mL) and cool to 0 °C.
Reaction: Add m-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 15.6 g, ~68.0 mmol) portion-wise. Allow the reaction to warm to RT and stir for 12 hours.
Workup (Critical): mCPBA generates m-chlorobenzoic acid as a byproduct. Quench the reaction with saturated aqueous Na₂S₂O₃ (50 mL) to destroy unreacted peroxides. Transfer to a separatory funnel and wash extensively with saturated aqueous NaHCO₃ (3 × 100 mL) until the aqueous layer remains basic. Dry the organic layer and concentrate to yield 8-acetamido-5-chloroquinoline 1-oxide.
Step 4: Deoxygenative C2 Chlorination
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the 8-acetamido-5-chloroquinoline 1-oxide (10.0 g, 42.3 mmol) in phosphorus oxychloride (POCl₃, 32.4 g, 211 mmol).
Reaction: Heat the mixture to reflux (105 °C) for 3 hours. The suspension will become a dark, homogeneous solution.
Workup (Critical Safety Step): Cool the mixture to RT. Do not add water directly to the flask. Transfer the mixture to an addition funnel and add it dropwise over 500 g of crushed ice with vigorous stirring. Carefully neutralize the highly acidic aqueous mixture to pH 8 using concentrated NH₄OH. Extract the aqueous layer with ethyl acetate (3 × 150 mL). Dry the combined organics, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate N-(2,5-dichloroquinolin-8-yl)acetamide.
Reaction: Heat the mixture to reflux for 6 hours. Monitor the disappearance of the starting material via TLC.
Workup: Cool the mixture to RT. Adjust the pH to 8 using 2M NaOH. Extract the product with ethyl acetate (2 × 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude residue from an ethanol/water mixture to yield pure 2,5-dichloroquinolin-8-amine .
Application Notes and Protocols: In Vitro Biological Activity Screening of 2,5-Dichloroquinolin-8-amine Complexes
Introduction: The Therapeutic Potential of Quinoline Scaffolds Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their ex...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential of Quinoline Scaffolds
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their extensive range of biological activities.[1][2] These scaffolds are integral to numerous natural products and synthetic drugs, demonstrating a wide array of pharmacological properties including anticancer, antimicrobial, and antioxidant effects.[3][4] The therapeutic efficacy of quinoline-based agents often stems from their ability to interact with various biological targets. For instance, in cancer therapy, quinoline derivatives have been shown to intercalate with DNA, inhibit crucial enzymes like topoisomerase and protein kinases, and disrupt microtubule polymerization, ultimately leading to cell cycle arrest and apoptosis.[2][5][6]
The complexation of quinoline derivatives with metal ions can further enhance their biological activity.[7][8] Metal complexes introduce novel geometries and electronic properties, which can improve cellular uptake, and create opportunities for multimodal mechanisms of action.[8][9][10] This includes the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components in pathogens and cancer cells.[9][10]
This guide provides a comprehensive framework for the in vitro biological activity screening of novel 2,5-dichloroquinolin-8-amine complexes. It offers detailed protocols for evaluating their cytotoxic, antimicrobial, and antioxidant potential, along with the scientific rationale behind each experimental step.
Experimental Design & Workflow
A systematic approach is crucial for the effective screening of novel compounds. The following workflow outlines a logical progression from initial broad-spectrum activity assessment to more detailed mechanistic studies.
Caption: High-level workflow for biological activity screening.
Part 1: Anticancer Activity Screening
Quinoline derivatives are known to exhibit potent anticancer properties through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways.[1][3][11] The initial step in evaluating a new 2,5-dichloroquinolin-8-amine complex is to determine its cytotoxic effect on a panel of cancer cell lines.
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring its absorbance.[14]
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[1]
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[1]
2,5-Dichloroquinolin-8-amine complexes (dissolved in DMSO to create stock solutions)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or acidic isopropanol)[1]
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]
Compound Treatment: Prepare serial dilutions of the 2,5-dichloroquinolin-8-amine complexes in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[12]
Solubilization: Add 100 µL of the solubilization solution to each well and allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[12]
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm should be used for background subtraction.[12]
Data Analysis:
Calculate the percentage of cell viability using the following formula:
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Anticancer Activity
Compound
Cell Line
IC50 (µM)
Complex 1
MCF-7
Value
Complex 1
HCT-116
Value
Complex 1
A549
Value
Doxorubicin
MCF-7
Value
Part 2: Antimicrobial Activity Screening
Metal complexes often exhibit enhanced antimicrobial activity compared to their parent ligands.[10][15] This is attributed to factors such as increased lipophilicity, which facilitates penetration through the microbial cell membrane.[10] The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity.[16][17][18]
Protocol 2: Agar Well Diffusion Assay
Principle: This assay relies on the diffusion of the test compound from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension.[16][17] The presence of an antimicrobial agent creates a zone of inhibition, which is a clear area around the well where microbial growth is prevented. The diameter of this zone is proportional to the antimicrobial activity of the compound.[16]
Materials:
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)
Fungal strain (e.g., Candida albicans)
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
Sterile Petri dishes
Sterile cork borer (6-8 mm in diameter)
2,5-Dichloroquinolin-8-amine complexes (dissolved in DMSO)
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Negative control (DMSO)
Procedure:
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[18]
Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of the agar plates using a sterile cotton swab.[17]
Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[17]
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solutions, positive controls, and the negative control into separate wells.[19]
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[19]
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).
Data Analysis:
The antimicrobial activity is determined by the size of the inhibition zone. A larger diameter indicates greater antimicrobial efficacy.
Data Presentation: Antimicrobial Activity
Compound
S. aureus (mm)
E. coli (mm)
C. albicans (mm)
Complex 1
Value
Value
Value
Ciprofloxacin
Value
Value
NA
Fluconazole
NA
NA
Value
DMSO
0
0
0
Part 3: Antioxidant Activity Screening
Antioxidant compounds can neutralize harmful free radicals, thereby preventing oxidative damage to cells. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the antioxidant capacity of novel compounds.[20][21]
Protocol 3A: DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow.[21] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[21]
Materials:
DPPH solution (0.1 mM in methanol)
2,5-Dichloroquinolin-8-amine complexes (dissolved in methanol)
Positive control (e.g., Ascorbic acid or Trolox)
96-well plates
Microplate reader
Procedure:
Reaction Mixture: In a 96-well plate, add 50 µL of the test compound solution at various concentrations to 150 µL of the DPPH solution.[20]
Incubation: Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[20]
Absorbance Measurement: Measure the absorbance at 517 nm.
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[21] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color.[21] The decrease in absorbance at 734 nm is proportional to the antioxidant activity. This assay is applicable to both hydrophilic and lipophilic compounds.[20][21]
Materials:
ABTS solution (7 mM)
Potassium persulfate solution (2.45 mM)
2,5-Dichloroquinolin-8-amine complexes
Positive control (e.g., Trolox)
Procedure:
ABTS•+ Generation: Prepare the ABTS•+ solution by mixing the ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[20]
Reaction: Add 2 mL of the ABTS•+ working solution to 1 mL of the test compound solution and mix thoroughly.[20]
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[20]
Absorbance Measurement: Measure the absorbance at 734 nm.
Data Analysis (for both DPPH and ABTS assays):
Calculate the percentage of radical scavenging activity using the following formula:
Percentage Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The results can be expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation: Antioxidant Activity
Compound
DPPH IC50 (µg/mL)
ABTS TEAC (mM Trolox/g)
Complex 1
Value
Value
Ascorbic Acid
Value
NA
Trolox
NA
1.0
Mechanistic Insights & Future Directions
The initial screening provides a broad overview of the biological activities of the 2,5-dichloroquinolin-8-amine complexes. Compounds that exhibit significant activity in the primary screens should be selected for further investigation to elucidate their mechanisms of action.
Caption: Potential follow-up mechanistic studies.
For promising anticancer compounds, further studies could include apoptosis assays (e.g., Annexin V-FITC/PI staining), cell cycle analysis by flow cytometry, and Western blotting to investigate the modulation of key signaling pathways like PI3K/Akt/mTOR.[1][3] For potent antimicrobial agents, determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is essential. Further mechanistic studies could involve investigating the effects on microbial membrane integrity or interactions with microbial DNA.
Conclusion
This application note provides a robust and scientifically grounded framework for the in vitro biological activity screening of 2,5-dichloroquinolin-8-amine complexes. By following these detailed protocols, researchers can systematically evaluate the therapeutic potential of these novel compounds and identify promising candidates for further drug development. The integration of established assays with a logical experimental workflow ensures the generation of reliable and reproducible data, which is crucial for advancing our understanding of the structure-activity relationships of these versatile chemical scaffolds.
References
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved March 22, 2026, from [Link]
Tiwari, R., Kumar, V., & Singh, J. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(38), 24655-24675. [Link]
Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2024). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry, 17(5), 105741. [Link]
Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2024). From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. ResearchGate. Retrieved March 22, 2026, from [Link]
Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. (2024). MDPI. [Link]
AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (2023). Semantic Scholar. Retrieved March 22, 2026, from [Link]
Exploration of Transition Metal Complexes as Potential Antimicrobial Agents. (2023). Journal of Chemical and Pharmaceutical Research. Retrieved March 22, 2026, from [Link]
Metal compounds as antimicrobial agents: 'smart' approaches for discovering new effective treatments. (2025). RSC Publishing. [Link]
In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. (2010). PubMed. [Link]
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 22, 2026, from [Link]
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (2021). Hindawi. [Link]
Metal Complexes, an Untapped Source of Antibiotic Potential? (2020). PMC - NIH. [Link]
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. [Link]
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022). MDPI. [Link]
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Retrieved March 22, 2026, from [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. [Link]
MTT Assay: Assessing Cell Proliferation. (n.d.). Opentrons. Retrieved March 22, 2026, from [Link]
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved March 22, 2026, from [Link]
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). MDPI. [Link]
Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. (2021). Academia.edu. Retrieved March 22, 2026, from [Link]
Agar well diffusion method. (n.d.). Bio-protocol. Retrieved March 22, 2026, from [Link]
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved March 22, 2026, from [Link]
MTT (Assay protocol). (n.d.). Addgene. Retrieved March 22, 2026, from [Link]
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Journal of Chemistry and Applied Chemical Engineering. Retrieved March 22, 2026, from [Link]
Polynuclear transition metal complexes: emerging agents for bacterial imaging and antimicrobial therapy. (2025). Dalton Transactions. [Link]
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2022). PMC. [Link]
Recent Advances in Antioxidant Capacity Assays. (2021). IntechOpen. [Link]
Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens. (2021). ScienceDirect. [Link]
Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (2019). CABI Digital Library. Retrieved March 22, 2026, from [Link]
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. [Link]
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]
Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. (2020). ScienceDirect. [Link]
Syntheses, Complexation and Biological Activity of Aminoquinoline: A Mini-Review. (2024). International Journal of Creative Research Thoughts. Retrieved March 22, 2026, from [Link]
Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-Enaminone. (2022). Chemical Methodologies. [Link]
Synthesis, Structure and Antitubercular Properties Silver-dichloroquinoline Complexes. (2022). SciELO. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI. [Link]
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). PMC. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). PMC. [Link]
Application Notes and Protocols: Leveraging 2,5-Dichloroquinolin-8-amine for the Synthesis of Novel Transition Metal Ligands
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of the 2,5-Dichloroquinolin-8-amine Scaffold The quinoline framework is a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of the 2,5-Dichloroquinolin-8-amine Scaffold
The quinoline framework is a cornerstone in the design of ligands for transition metal complexes, owing to its rigid structure, potent coordinating ability, and the diverse functionalities it can harbor.[1] These complexes have found extensive applications in fields ranging from catalysis to medicinal chemistry.[2] The 8-aminoquinoline moiety, in particular, is a privileged bidentate chelating unit, capable of forming stable complexes with a variety of metal ions through its quinoline nitrogen and the exocyclic amino group.[3]
This application note focuses on a specific, yet highly versatile precursor: 2,5-dichloroquinolin-8-amine . The introduction of chloro-substituents at the 2 and 5-positions of the quinoline ring offers several strategic advantages:
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can significantly influence the electron density of the quinoline ring system and the basicity of the coordinating nitrogen atoms. This electronic tuning can impact the redox potential and catalytic activity of the resulting metal complexes.
Steric Control: The presence of a chlorine atom at the 2-position can introduce steric hindrance around the metal center, potentially influencing the coordination geometry and the accessibility of substrates in catalytic applications.
Post-Synthetical Modification: The chloro-substituents serve as reactive handles for further functionalization, such as through cross-coupling reactions. This allows for the construction of more elaborate and tailored ligand architectures. A notable example is the palladium-catalyzed amination of dichloroquinolines, which opens avenues for creating novel ligand structures.[4]
This guide provides detailed protocols for the synthesis of a Schiff base ligand derived from 2,5-dichloroquinolin-8-amine and its subsequent complexation with a transition metal, offering insights into the practical considerations and the underlying chemical principles.
PART 1: Synthesis of a Schiff Base Ligand from 2,5-Dichloroquinolin-8-amine
Schiff base condensation is a robust and straightforward method for installing a new coordination site and extending the ligand framework.[5] This protocol details the synthesis of a representative Schiff base ligand from 2,5-dichloroquinolin-8-amine and salicylaldehyde.
Experimental Protocol 1: Synthesis of (E)-2-(((2,5-dichloroquinolin-8-yl)imino)methyl)phenol
Causality Behind Experimental Choices:
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the removal of water, which is a byproduct of the condensation reaction, thereby driving the equilibrium towards the product.
Reflux Conditions: The elevated temperature accelerates the rate of reaction, ensuring a complete conversion within a reasonable timeframe.
Recrystallization: This purification step is crucial for obtaining a high-purity solid product, which is essential for the subsequent complexation reaction.
Step-by-Step Methodology:
Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloroquinolin-8-amine (1.0 g, 4.69 mmol) in 30 mL of absolute ethanol. To this solution, add salicylaldehyde (0.57 g, 4.69 mmol).
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation of the Product: After cooling the reaction mixture to room temperature, the resulting yellow precipitate is collected by vacuum filtration.
Purification: The crude product is washed with cold ethanol (2 x 10 mL) and then recrystallized from a hot ethanol solution to yield the pure Schiff base ligand as a yellow crystalline solid.
Data Presentation: Expected Characterization Data
Technique
Expected Observations
¹H NMR
A characteristic singlet for the imine proton (-CH=N-) is expected to appear in the downfield region (around δ 8.5-9.0 ppm). Aromatic protons will show complex splitting patterns.
¹³C NMR
The imine carbon will have a characteristic chemical shift in the range of δ 160-170 ppm.
FT-IR
A strong absorption band corresponding to the C=N stretching vibration of the imine group should be observed around 1600-1630 cm⁻¹.
Mass Spectrometry
The molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₀Cl₂N₂O) should be observed.
Visualization: Synthetic Pathway for the Schiff Base Ligand
Caption: Synthesis of the Schiff base ligand.
PART 2: Synthesis of a Transition Metal Complex
The synthesized Schiff base ligand can be readily complexed with a variety of transition metals. This protocol describes a general method for the synthesis of a copper(II) complex.
Experimental Protocol 2: Synthesis of the Copper(II) Complex
Causality Behind Experimental Choices:
Methanol as Solvent: Methanol is a common solvent for coordination reactions, effectively dissolving both the ligand and the metal salt.
Stirring at Room Temperature: Many coordination reactions proceed readily at room temperature, and gentle stirring ensures homogeneity.
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive metal centers or ligands.
Step-by-Step Methodology:
Ligand Solution: In a 50 mL Schlenk flask under an inert atmosphere, dissolve the synthesized Schiff base ligand (0.5 g, 1.58 mmol) in 20 mL of methanol.
Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (0.158 g, 0.79 mmol) in 10 mL of methanol.
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change and the formation of a precipitate are typically observed.
Reaction: Continue stirring the reaction mixture at room temperature for 2 hours.
Isolation and Purification: The resulting solid complex is collected by vacuum filtration, washed with cold methanol (2 x 5 mL), and dried under vacuum.
Data Presentation: Expected Characterization Data for the Copper(II) Complex
Technique
Expected Observations
FT-IR
A shift in the C=N stretching frequency compared to the free ligand is expected upon coordination to the metal center. New bands in the low-frequency region (400-600 cm⁻¹) may appear, corresponding to M-N and M-O bonds.
UV-Vis Spectroscopy
The complex will likely exhibit d-d transitions in the visible region, which are absent in the free ligand. Charge transfer bands may also be observed.
Magnetic Susceptibility
Measurement of the magnetic moment can confirm the oxidation state and spin state of the copper(II) center.
Elemental Analysis
The elemental composition (C, H, N) should match the calculated values for the expected formula of the complex.
Visualization: Coordination of the Ligand to a Metal Center
Caption: General coordination of the bidentate ligand.
Potential Applications and Future Directions
The transition metal complexes derived from 2,5-dichloroquinolin-8-amine hold significant promise in several areas:
Homogeneous Catalysis: The unique steric and electronic environment provided by these ligands could lead to catalysts with novel reactivity and selectivity in various organic transformations.[6]
Medicinal Chemistry: Quinoline-based compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][7] The introduction of chlorine atoms can enhance the lipophilicity and bioavailability of these complexes, potentially leading to more potent therapeutic agents.
Materials Science: The ability of these ligands to form stable complexes with a range of metals opens up possibilities for the development of new materials with interesting photophysical or magnetic properties.
Further research in this area could involve exploring various synthetic modifications of the 2,5-dichloroquinolin-8-amine scaffold, including the substitution of the chloro groups to create a library of ligands with finely-tuned properties. The catalytic and biological activities of a wider range of metal complexes should also be systematically investigated.
References
Amoroso, A. J., Edwards, P. G., Howard, S. T., Kariuki, B. M., Knight, J. C., Ooi, L., Malik, K. M. A., Stratford, L., & Al-Sudani, A.-R. H. (2009). The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Dalton Transactions, (38), 8036–8044. [Link]
Azimi, S. G., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Bioinorganic Chemistry and Applications. [Link]
Boutin, E., et al. (2008). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. European Journal of Inorganic Chemistry, 2008(22), 3462-3471. [Link]
Chaudhary, A., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. Journal of the Indian Chemical Society, 100(6), 100996. [Link]
D'Souza, A. M. (2010). The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. Seton Hall University Dissertations and Theses (ETDs). [Link]
Hiroh-Oka, H., et al. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 12(15), 5346-5363. [Link]
Johnson, A. R., et al. (2020). (8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)3 Halides. Molecules, 25(10), 2398. [Link]
Patel, K. M., & Patel, K. C. (2012). Studies on co-ordination polymers of 5,5'-(6-(diphenyl amino)-1,3,5-triazine- 2,4-diyl) bis(azanediyl) diquinolin-8-ol. Der Pharma Chemica, 4(1), 320-327. [Link]
Tayim, H. A., & Salameh, A. S. (1983). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Polyhedron, 2(10), 1017-1020. [Link]
Verma, S., & Singh, P. P. (2024). Quinoline-based metal complexes: Synthesis and applications. Results in Chemistry, 7, 100803. [Link]
How to improve reaction yield in 2,5-Dichloroquinolin-8-amine synthesis
Welcome to the technical support center for the synthesis of 2,5-Dichloroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2,5-Dichloroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve reaction yield and purity.
Troubleshooting Guide: Improving Low Yields
Low yields in the synthesis of 2,5-Dichloroquinolin-8-amine are a common challenge. This guide addresses potential issues in the typical two-step synthesis involving the Skraup reaction to form the quinoline core, followed by the reduction of a nitro intermediate.
Problem: Low yield in the initial Skraup synthesis of the quinoline precursor.
The Skraup synthesis is a powerful method for creating the quinoline ring system, but it is notoriously exothermic and can be prone to side reactions if not properly controlled.[1][2]
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Runaway Reaction
The reaction between the aniline precursor, glycerol, and sulfuric acid is highly exothermic.[2] Uncontrolled temperature can lead to the formation of tar and polymeric byproducts, significantly reducing the yield of the desired quinoline.[1]
1. Use a Moderating Agent: Incorporate ferrous sulfate (FeSO₄) or boric acid into the reaction mixture. These agents help to control the exothermic nature of the reaction, leading to a more controlled and higher-yielding process.[1] 2. Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and carefully while monitoring the internal temperature of the reaction.[1]
Polymerization of Acrolein Intermediate
The Skraup reaction proceeds through an in-situ formation of acrolein from glycerol and sulfuric acid.[3] Under the harsh acidic and high-temperature conditions, acrolein can polymerize, leading to tar formation and reduced yield.[1]
1. Maintain Efficient Stirring: Ensure vigorous and constant stirring throughout the reaction to prevent localized overheating and promote even heat distribution.[1] 2. Optimize Temperature Control: Gently heat the mixture to initiate the reaction and then remove the heat source, allowing the exotherm to proceed. If necessary, use an ice bath to moderate the temperature.
Sub-optimal Oxidizing Agent
The choice and amount of oxidizing agent are critical. While nitrobenzene is traditionally used, it can also act as a solvent and its reaction can be violent.[2]
1. Alternative Oxidizing Agents: Consider using arsenic acid as an alternative to nitrobenzene, as it can result in a less violent reaction.[2] 2. Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent to minimize side reactions.
Problem: Inefficient reduction of the nitroquinoline intermediate to 2,5-Dichloroquinolin-8-amine.
The reduction of the nitro group to an amine is the final key step. Incomplete conversion or side reactions during this process can significantly impact the final yield. The use of iron powder in acidic media is a common and effective method.[4][5]
Potential Causes & Solutions:
Cause
Explanation
Recommended Action
Incomplete Reduction
Insufficient reducing agent or non-optimal reaction conditions can lead to incomplete conversion of the nitroquinoline.
1. Optimize Reagent Stoichiometry: Use a sufficient excess of iron powder (typically 5 equivalents or more) and a proton source like acetic acid or ammonium chloride.[5][6] 2. Temperature and Time: Heat the reaction mixture (e.g., to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) to ensure the reaction goes to completion, which can take several hours.[6]
Difficult Work-up and Product Isolation
A common issue with iron-based reductions is the formation of a voluminous, gelatinous iron oxide (rust) byproduct during workup, which can trap the product and make filtration difficult.[6]
1. Inert Atmosphere: Performing the reaction and initial workup under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of rust.[6] 2. Chelating Agents: During workup, add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to complex with the iron ions, keeping them in solution and allowing for easier extraction of the product.[6] 3. Filtration Aid: Filter the reaction mixture through a pad of celite to help remove fine iron particles.[7]
Side Reactions
The presence of other reducible functional groups on the quinoline ring could lead to undesired side reactions.
1. Chemoselective Reducing Agents: For substrates with sensitive functional groups, consider milder and more selective reducing agents. While iron/acid is generally robust, other systems like sodium dithionite can be effective.[7] Catalytic hydrogenation with Pd/C is another option, though care must be taken to avoid dehalogenation.[7]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Skraup synthesis for quinoline formation?
A1: The most critical parameters are temperature control and the rate of sulfuric acid addition.[1] The reaction is highly exothermic, and uncontrolled conditions can lead to significant tar and polymer formation, drastically reducing the yield.[1] The use of a moderating agent like ferrous sulfate is highly recommended to temper the reaction's vigor.[1][2]
Q2: My iron-acid reduction of the nitroquinoline results in a thick, difficult-to-filter sludge. How can I improve the workup?
A2: This is a common issue caused by the formation of iron hydroxides. To mitigate this, perform the reaction and the initial stages of the workup under an inert atmosphere (nitrogen or argon) to prevent oxidation of Fe(II) to Fe(III), which forms the problematic precipitate.[6] After the reaction, adding a chelating agent like EDTA can help to dissolve the iron salts, allowing for a much cleaner extraction of your product.[6]
Q3: Are there alternative, milder methods for the reduction of the nitro group?
A3: Yes, if the iron-acid method proves problematic due to other functional groups or workup issues, several alternatives exist. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a clean and efficient method, although there is a risk of dehalogenation.[7] Another effective method is using sodium dithionite (Na₂S₂O₄) in a solvent system like DMF/water, which can offer good yields under milder conditions.[7]
Q4: How can I effectively purify the final 2,5-Dichloroquinolin-8-amine product?
A4: The crude product can often be purified by column chromatography on silica gel.[8] Alternatively, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining a highly pure product.[8] For basic amine products, an acid-base workup can be used to remove non-basic impurities. The amine can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.[9]
Q5: Can I monitor the progress of the nitro reduction reaction?
A5: Yes, monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts from over-reaction. Thin Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting nitroquinoline and the appearance of the more polar amine product.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[10]
Experimental Protocols
Optimized Protocol for the Reduction of 2,5-Dichloro-8-nitroquinoline
This protocol is designed to maximize the yield and simplify the workup of the reduction step.
Materials:
2,5-Dichloro-8-nitroquinoline
Iron powder (fine mesh)
Glacial Acetic Acid
Ethanol
Ethyl Acetate
Saturated aqueous solution of EDTA tetrasodium salt
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Nitrogen or Argon gas supply
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
Reaction Setup: In a round-bottom flask, combine 2,5-dichloro-8-nitroquinoline (1 equivalent), ethanol, and glacial acetic acid (5 equivalents).
Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes to displace any oxygen.
Addition of Iron: Add iron powder (5 equivalents) to the stirred solution.
Heating: Heat the reaction mixture to reflux (approximately 80 °C) under a positive pressure of inert gas.
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature while maintaining the inert atmosphere.
Workup:
Add a saturated aqueous solution of EDTA tetrasodium salt to the reaction mixture and stir vigorously for 30 minutes.
Remove the solvent under reduced pressure.
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-Dichloroquinolin-8-amine.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.
Logical Flow for Synthesis and Troubleshooting
Caption: Synthesis and troubleshooting workflow.
References
BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
ACS Publications. (2006, January 24). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill.
RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
PMC. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]
Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. r/Chempros. Retrieved from [Link]
Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
BenchChem. (n.d.). Troubleshooting low yield in 2,5-Dichloropyridine synthesis.
ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]
Heterocycles. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. 92(3), 486-494.
Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines.
BenchChem. (n.d.). Application Notes and Protocols: Reduction of 2-Nitroquinoline to 2-Aminoquinoline.
MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Chloroquinolin-2-amine.
Beilstein Journals. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
RSC Publishing. (n.d.). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]
BenchChem. (n.d.). Technical Support Center: Optimization of 4-Aminoquinoline Synthesis.
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
Beilstein Journals. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
DTIC. (n.d.). DERIVATIVES OF 8-QUINOLINOL. Retrieved from [Link]
PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
ResearchGate. (n.d.). Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. Retrieved from [Link]
Technical Support Center: Overcoming Solubility Challenges with 2,5-Dichloroquinolin-8-amine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for overcoming solubility issues encountered with 2,5-Dichloroquinolin-8-amine in organic solve...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for overcoming solubility issues encountered with 2,5-Dichloroquinolin-8-amine in organic solvents. Our goal is to equip you with the knowledge and practical steps to ensure successful experimental outcomes.
Understanding the Challenge: The Chemical Nature of 2,5-Dichloroquinolin-8-amine
2,5-Dichloroquinolin-8-amine is a heterocyclic aromatic compound.[1] Its structure, featuring a quinoline core with chloro- and amino-substituents, presents a unique set of physicochemical properties that can lead to solubility challenges. The relatively non-polar quinoline ring system contributes to poor solubility in aqueous solutions, while the presence of the amine group and chlorine atoms influences its solubility in organic solvents.[2][3]
Key factors contributing to the solubility behavior of 2,5-Dichloroquinolin-8-amine include:
Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. A stable crystal lattice requires more energy to break apart, resulting in lower solubility.[4]
Lipophilicity: The molecule's preference for a non-polar environment, largely dictated by the dichloro-substituted quinoline core, can limit its solubility in more polar organic solvents.[5]
pKa of the Amine Group: The basicity of the 8-amino group plays a crucial role. In its neutral form, the compound is less polar. Protonation of the amine to form a salt can dramatically increase solubility in polar solvents.[6][7] The ionization of drug molecules is a key factor influencing their solubility and permeability.[8]
Frequently Asked Questions (FAQs)
Here we address some of the most common issues researchers face when working with 2,5-Dichloroquinolin-8-amine.
Q1: My 2,5-Dichloroquinolin-8-amine won't dissolve in my desired organic solvent at the required concentration. What should I do first?
A1: The first step is to systematically explore a range of solvents with varying polarities. While quinoline and its derivatives are often soluble in organic solvents like alcohols (ethanol, methanol), chloroform, and dichloromethane, the specific substitution pattern of 2,5-Dichloroquinolin-8-amine can alter this behavior.[2]
Initial Screening: Start with common laboratory solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), which are known for their broad dissolving power.[9][10]
Consider Polarity: If initial attempts with highly polar aprotic solvents fail, try less polar options like tetrahydrofuran (THF), ethyl acetate, or even mixtures with less polar solvents like toluene, depending on your downstream application.
Gentle Heating and Sonication: Applying gentle heat and using a sonicator can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution.[9] However, be cautious of potential compound degradation at elevated temperatures.
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I fix it?
A2: This is a common phenomenon known as "DMSO shock" or precipitation due to exceeding the kinetic solubility of the compound in the final aqueous medium.[9]
Lower the Final Concentration: The simplest solution is to reduce the final concentration of your compound in the assay.
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically below 1%) to minimize its effect on the biological system and the solubility of your compound.[4]
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that lead to precipitation.[4]
Use of Co-solvents: In some cases, including a small amount of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) in your aqueous buffer can help maintain solubility.[2][9]
Q3: Can I use pH adjustment to improve the solubility of 2,5-Dichloroquinolin-8-amine in a protic organic solvent like ethanol?
A3: Yes, pH adjustment can be a very effective technique. Since 2,5-Dichloroquinolin-8-amine is a basic compound due to its amino group, lowering the pH of the solution can significantly increase its solubility.[6][7]
Protonation: By adding a suitable acid (e.g., hydrochloric acid, acetic acid), the basic amine group becomes protonated, forming a more polar and soluble salt.
Solvent Compatibility: This method is most effective in protic solvents that can support the ionized species. The choice of acid should be compatible with your experimental system.
Henderson-Hasselbalch Relationship: The relationship between pH, pKa, and the ionization state of the compound is a key principle to consider for optimizing solubility.[11]
Troubleshooting Guides: A Step-by-Step Approach
When faced with persistent solubility issues, a systematic troubleshooting approach is essential.
Guide 1: Systematic Solvent Screening
This protocol outlines a methodical way to identify a suitable solvent or co-solvent system.
Experimental Protocol:
Preparation: Accurately weigh a small amount of 2,5-Dichloroquinolin-8-amine (e.g., 1-5 mg) into several small vials.
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different organic solvent from the list below.
Observation and Agitation: Vortex each vial for 1-2 minutes and visually inspect for dissolution.
Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation and observation. Continue this process up to a total volume of 1 mL.
Gentle Heating: If solubility is still limited, gently warm the vials that show partial dissolution to approximately 40-50°C and observe any changes.
Record Observations: Carefully record the approximate solubility in each solvent (e.g., soluble at >10 mg/mL, sparingly soluble, insoluble).
Table 1: Recommended Solvents for Initial Screening
Solvent Class
Examples
Rationale
Polar Aprotic
DMSO, DMF, Acetonitrile
Good starting points due to their ability to dissolve a wide range of compounds.[10]
Polar Protic
Methanol, Ethanol
Can form hydrogen bonds and may be effective, especially with pH adjustment.[2]
Ethers
THF, Dioxane
Offer intermediate polarity.
Chlorinated
Dichloromethane (DCM), Chloroform
Often good solvents for aromatic and halogenated compounds.[2]
Aromatic
Toluene
A non-polar option to consider.
Troubleshooting Workflow for Solvent Selection
Caption: Decision tree for systematic solvent selection.
Guide 2: Solubility Enhancement via pH Adjustment
This guide provides a protocol for improving solubility in protic solvents by modifying the pH.
Causality: 2,5-Dichloroquinolin-8-amine possesses a basic amino group. In an acidic environment, this group will be protonated, forming a more polar and, therefore, more soluble ammonium salt. This is a common and effective strategy for increasing the aqueous solubility of basic drugs.[6]
Experimental Protocol:
Solvent Selection: Choose a protic organic solvent in which the compound shows at least partial solubility (e.g., ethanol, methanol).
Initial Suspension: Create a suspension of 2,5-Dichloroquinolin-8-amine in the chosen solvent.
Acid Addition: While stirring, add a dilute solution of a suitable acid (e.g., 0.1 M HCl in ethanol) dropwise.
Monitor Dissolution: Observe for the dissolution of the solid.
pH Measurement (Optional but Recommended): If your experimental setup allows, monitor the apparent pH of the solution.
Stoichiometry: Aim for a slightly acidic environment to ensure complete protonation.
Compatibility Check: Ensure the chosen acid and the resulting salt form are compatible with your downstream applications.
Self-Validation: A successful outcome will be the complete dissolution of the compound to form a clear solution. It is advisable to let the solution stand for a period to ensure it remains stable and does not precipitate over time.
Guide 3: Advanced Technique: Solid Dispersions
For particularly challenging cases, creating a solid dispersion can significantly enhance solubility and dissolution rates.[12] This involves dispersing the compound in an inert carrier matrix at the molecular level.
Causality: By dispersing the compound in a hydrophilic polymer, you prevent the formation of a stable crystal lattice. The amorphous form of the drug is generally more soluble than its crystalline counterpart.[13]
Carrier Selection: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
Dissolution: Dissolve both 2,5-Dichloroquinolin-8-amine and the carrier in a common volatile organic solvent (e.g., methanol, ethanol). A typical drug-to-carrier ratio to start with is 1:4 by weight.[9]
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion.
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
Characterization (Optional but Recommended): Techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous nature of the drug within the dispersion.
Solubility Testing: Test the solubility of the resulting solid dispersion in your desired solvent.
Troubleshooting side reactions during 2,5-Dichloroquinolin-8-amine functionalization
Welcome to the technical support center for the functionalization of 2,5-dichloroquinolin-8-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versa...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the functionalization of 2,5-dichloroquinolin-8-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging scaffold. Here, we address common issues and side reactions encountered during its derivatization through a series of frequently asked questions and detailed troubleshooting protocols. Our aim is to provide you with the insights needed to navigate the complexities of your synthetic routes and achieve your target molecules with higher purity and yield.
The 8-amino group is a primary site for initial functionalization. However, its reactivity can be influenced by the electron-withdrawing nature of the chloro-substituents and the quinoline core itself.
Question 1: I am attempting to acylate the 8-amino group with an acyl halide, but I'm observing low yields and the formation of a halogenated side product. What is happening?
Answer: This is a common issue that arises from the dual reactivity of the acyl halide under certain conditions, particularly with copper catalysis. The acyl halide can act as both an acylating agent and a source of halide for C-H halogenation.[1][2]
Potential Side Reaction: Domino N-Acylation and C5-H Halogenation
A likely side reaction is a one-pot N-acylation followed by a regioselective C5-H halogenation.[1][2][3] This is often observed when using copper catalysts.
Troubleshooting Steps:
Re-evaluate Your Catalyst: If you are using a copper catalyst, consider that it may be promoting the C5-H halogenation. For simple N-acylation, a non-metallic approach is often sufficient.
Modify Reaction Conditions:
Base: Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HX formed during acylation.
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.
Temperature: Perform the acylation at a low temperature (0 °C to room temperature) to minimize side reactions.
Alternative Acylating Agents: If acyl halides are problematic, consider using less reactive acylating agents such as anhydrides or activated esters (e.g., with HOBt/EDC).
Question 2: My N-alkylation of the 8-amino group is resulting in a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a frequent problem in amine alkylation because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[4][5]
Troubleshooting Strategies:
Stoichiometry Control: Use a significant excess of the 2,5-dichloroquinolin-8-amine relative to the alkylating agent. This statistically favors the mono-alkylation of the amine.
Slow Addition: Add the alkylating agent slowly to a solution of the amine to maintain a low concentration of the alkylating agent throughout the reaction.
Protecting Group Strategy: For more complex syntheses, consider a protection-alkylation-deprotection sequence. The use of a Boc protecting group can be effective.[6]
Table 1: Comparison of N-Alkylation Strategies
Strategy
Advantages
Disadvantages
Excess Amine
Simple, one-step procedure.
Requires separation of the product from excess starting material.
Slow Addition
Can improve selectivity for mono-alkylation.
May require longer reaction times.
Protecting Group
Excellent selectivity for mono-alkylation.
Adds two steps (protection and deprotection) to the synthesis.
Section 2: C-Functionalization at the Chloro-Positions
The two chlorine atoms at the C2 and C5 positions offer opportunities for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. However, achieving regioselectivity can be challenging.
Question 3: I am trying to perform a selective Buchwald-Hartwig amination at the C2 position, but I am getting a mixture of products, including reaction at the C5 position and hydrodehalogenation. How can I improve the regioselectivity and minimize side reactions?
Answer: The relative reactivity of the chloro-substituents in dichloroquinolines is a key factor. In many cases, the C2-chloro group is more activated towards nucleophilic substitution than the C5-chloro group. However, the outcome can be influenced by the catalyst system and reaction conditions.[7]
Side Reactions in Buchwald-Hartwig Amination:
Loss of Regioselectivity: Competitive reaction at the C5-chloro position.
Hydrodehalogenation: Replacement of a chloro-substituent with a hydrogen atom.
Homocoupling: Dimerization of the quinoline starting material or the amine coupling partner.
Troubleshooting Protocol:
Ligand Selection: The choice of phosphine ligand is critical. For selective amination at the C2 position, sterically hindered and electron-rich ligands are often preferred. Consider screening ligands such as XPhos, SPhos, or DavePhos.
Catalyst Precursor: Use a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure efficient generation of the active Pd(0) species.
Base Selection: The choice of base can influence the reaction outcome. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be explored to modulate reactivity and selectivity.
Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene and 1,4-dioxane are commonly used.
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Question 4: I am observing dimerization of my 2,5-dichloroquinolin-8-amine starting material during a transition-metal-catalyzed reaction. What could be the cause and how can I prevent it?
Answer: Dimerization can occur through dehydrogenative coupling, particularly in the presence of certain transition metal catalysts like cobalt or copper, and an oxidant.[8][9] The 8-amino group can act as a directing group, facilitating C-H activation and subsequent dimerization.
Minimizing Dimerization:
Choice of Catalyst: If dimerization is a significant issue, re-evaluate the necessity of the current catalyst. If the reaction is intended to be a cross-coupling, ensure that the conditions favor the cross-coupling pathway over homocoupling.
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize the presence of oxygen, which can act as a terminal oxidant in some dimerization reactions.[8][9]
Control of Stoichiometry: Ensure accurate stoichiometry of all reagents. An excess of the quinoline starting material in the absence of a sufficient amount of the coupling partner can favor dimerization.
Section 3: C-H Activation Side Reactions
The quinoline scaffold is susceptible to C-H activation, and the 8-amino group can act as a powerful directing group, leading to unexpected functionalization at various positions on the quinoline ring.[10][11][12]
Question 5: I am attempting a reaction at one of the chloro-positions, but I am seeing evidence of C-H functionalization at the C5 or C7 position. How can I control this?
Answer: The 8-amino group can direct C-H activation, most commonly at the C7 position. However, functionalization at other positions, including C5, has also been observed.[3][13] The regioselectivity of C-H activation is influenced by the metal catalyst, ligands, and reaction conditions.
dot
Caption: Regioselectivity of 8-aminoquinoline-directed C-H activation.
Strategies to Mitigate Unwanted C-H Activation:
Protect the Directing Group: Acylating the 8-amino group can modulate its directing group ability. The resulting amide may still direct C-H activation, but its reactivity and selectivity may differ from the free amine.
Ligand Modification: In palladium-catalyzed reactions, the choice of ligand can influence whether the catalytic cycle proceeds via a C-Hal bond activation or a C-H bond activation pathway. Less electron-donating ligands may favor C-Hal activation.
Reaction Conditions:
Temperature: C-H activation often requires higher temperatures than C-Hal bond activation. Running the reaction at a lower temperature may suppress the C-H activation pathway.
Additives: The presence of certain additives can influence the reaction pathway. For example, in some systems, silver salts have been shown to promote C-H activation.[14]
Experimental Protocols
Protocol 1: Boc-Protection of 2,5-Dichloroquinolin-8-amine
This protocol provides a general method for protecting the 8-amino group, which can be useful for preventing side reactions or directing subsequent functionalizations.
Materials:
2,5-Dichloroquinolin-8-amine
Di-tert-butyl dicarbonate (Boc)₂O
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Dissolve 2,5-dichloroquinolin-8-amine (1.0 equiv) in DCM or THF.
Add triethylamine (1.2 equiv).
Add a solution of (Boc)₂O (1.1 equiv) in the same solvent dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Quench the reaction with water or saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
References
Daugulis, O., & Zaitsev, V. G. (2015). Cobalt-Promoted Dimerization of Aminoquinoline Benzamides. Organic Letters, 17(5), 1086–1089. [Link]
Gao, F., & Daugulis, O. (2015). Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization. Science China Chemistry, 58(11), 1675-1683. [Link]
Wan, B., & Li, X. (2018). Copper-Catalyzed One-Pot N-Acylation and C5–H Halogenation of 8-Aminoquinolines: The Dual Role of Acyl Halides. The Journal of Organic Chemistry, 83(6), 3403–3408. [Link]
Daugulis, O., & Zaitsev, V. G. (2015). Cobalt-Promoted Dimerization of Aminoquinoline Benzamides. ACS Publications. [Link]
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
Daugulis, O. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
Wan, B., & Li, X. (2019). One‐Pot Functionalization of 8‐Aminoquinolines through the Acylation and Regioselective C5‐H Halogenation under Transition‐Metal‐Free Conditions. ChemistrySelect, 4(47), 13831-13834. [Link]
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]
Daugulis, O. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. PubMed Central. [Link]
Wan, B., & Li, X. (2018). Copper-Catalyzed One-Pot N-Acylation and C5–H Halogenation of 8-Aminoquinolines. ACS Publications. [Link]
Orlova, M., Kliuchnikova, M., & Kananovich, D. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2095–2106. [Link]
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Daugulis, O., & Zaitsev, V. G. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. PubMed Central. [Link]
Al-Majid, A. M., Barakat, A., & Al-Najjar, H. J. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(23), 5694. [Link]
N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. (2024). PubMed Central. [Link]
Technical Support Center: Troubleshooting HPLC Separation of 2,5-Dichloroquinolin-8-amine and its Impurities
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2,5-D...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2,5-Dichloroquinolin-8-amine .
Due to the presence of both a basic 8-aminoquinoline core and highly hydrophobic chloro-substituents, this compound presents unique chromatographic challenges, including severe peak tailing and complex regioisomer co-elution. This guide synthesizes field-proven methodologies and mechanistic causality to help you optimize your mobile phase and resolve critical impurities.
Q1: Why does 2,5-Dichloroquinolin-8-amine exhibit severe peak tailing, and what is the best mobile phase to correct this?
A: The peak tailing is a direct result of secondary interactions between the basic nitrogen atoms of the analyte and residual acidic silanol groups on the silica-based stationary phase.
Aromatic amines and quinoline derivatives typically have aqueous pKa values ranging from 4.0 to 5.0 [1]. If the mobile phase pH is near or above this pKa, the compound exists in a partially or fully neutral state, increasing its hydrophobicity and allowing the basic amine to interact strongly with ionized silanols.
The Solution: Lower the mobile phase pH to between 2.5 and 3.0 . At this acidic pH, the amine and quinoline nitrogens are fully protonated (ionized). This protonation achieves two things:
It repels the analyte from the positively charged or neutral silanol groups, eliminating the "tailing" effect [2].
It increases the polarity of the analyte, preventing excessive retention on reversed-phase (RPC) columns.
Recommended Aqueous Phase: 0.1% Phosphoric acid (
H3PO4
) or 0.1% Trifluoroacetic acid (TFA) in water. For LC-MS compatible methods, substitute with 0.1% Formic acid [3].
Fig 1: Mechanistic causality of mobile phase pH on 8-aminoquinoline peak shape.
Q2: How do I separate the target API from its regioisomeric impurity (e.g., 2,7-Dichloroquinolin-8-amine)?
A: Regioisomers have identical masses and nearly identical lipophilicity, making them difficult to separate using gradient steepness alone. The causality behind their separation relies on shape selectivity and dipole moment differences .
To resolve regioisomers:
Switch the Organic Modifier: If you are using Acetonitrile (MeCN), switch to Methanol (MeOH). Methanol is a protic solvent and participates in hydrogen bonding with the 8-amino group, often amplifying subtle stereoelectronic differences between the 2,5- and 2,7-positions [2].
Utilize a Phenyl-Hexyl or Cyanopropyl Column: While standard C18 columns rely purely on hydrophobic dispersion forces, modified-silica cyanopropyl or phenyl-hexyl columns introduce
π−π
interactions and dipole-dipole interactions, which are highly sensitive to the positional substitution of the chlorine atoms [4].
Q3: How do I prevent carryover of over-chlorinated impurities?
A: During the synthesis of 2,5-dichloroquinolin-8-amine, over-chlorination can yield 2,5,7-trichloroquinolin-8-amine. This impurity is highly hydrophobic and will strongly partition into the stationary phase. If your gradient only goes up to 70% organic, this impurity may not elute, causing "ghost peaks" in subsequent runs. Always program a column wash step at 95% organic modifier for at least 3 column volumes at the end of your gradient.
Quantitative Impurity Profiling Data
Understanding the relative retention time (RRT) of expected synthesis impurities is critical for method validation. The table below summarizes the expected elution order based on the principles of reversed-phase chromatography.
Single chloro group increases hydrophobicity compared to the starting material.
2,5-Dichloroquinolin-8-amine
Target API
1.00
Baseline reference.
2,7-Dichloroquinolin-8-amine
Regioisomer
~1.05 - 1.10
Subtle dipole moment difference alters interaction with the stationary phase.
2,5,7-Trichloroquinolin-8-amine
Over-chlorinated byproduct
~1.40
Three chloro groups significantly increase non-polar retention.
Self-Validating Experimental Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes built-in System Suitability Tests (SST) and blank injections to verify column performance and rule out carryover before sample analysis begins.
Materials & Reagents
Column: Phenyl-Hexyl or Cyanopropyl, 150 x 4.6 mm, 3.5 µm particle size.
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate buffer, adjusted to pH 3.0 with Phosphoric acid.
Mobile Phase B (Organic): 100% HPLC-Grade Methanol.
Step-by-Step Methodology
System Preparation & Equilibration:
Purge HPLC lines with Mobile Phase A and B.
Equilibrate the column at 5% B for 15 minutes at a flow rate of 1.0 mL/min. Set the column oven to 40°C to reduce system backpressure and improve mass transfer.
System Suitability Test (SST):
Inject 10 µL of a resolution standard containing 5-chloroquinolin-8-amine, 2,5-dichloroquinolin-8-amine, and 2,5,7-trichloroquinolin-8-amine (10 µg/mL each).
Validation Gate: Proceed only if the resolution (
Rs
) between the mono-chloro and di-chloro peaks is
≥2.0
, and the tailing factor for the API is
≤1.5
.
Blank Injection (Carryover Check):
Inject 10 µL of the sample diluent (e.g., 50:50 Water:Methanol).
Validation Gate: Ensure no peaks elute at the retention times established in the SST.
Gradient Execution (Sample Analysis):
Execute the following gradient profile for the sample injections:
0.0 - 2.0 min: Hold at 5% B (Elutes highly polar unreacted amines).
2.0 - 15.0 min: Linear ramp from 5% B to 85% B (Separates mono-, di-, and regioisomeric impurities).
15.0 - 20.0 min: Linear ramp from 85% B to 95% B (Elutes over-chlorinated impurities).
20.0 - 25.0 min: Hold at 95% B (Column wash).
25.1 - 30.0 min: Return to 5% B (Re-equilibration).
Detection:
Monitor UV absorbance at 254 nm (optimal for the quinoline chromophore).
Fig 2: Self-validating experimental workflow for impurity profiling.
References
Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from:[Link]
Separation of 3-Quinolinamine on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from:[Link]
A newly validated high-performance liquid chromatography method with diode array ultraviolet detection for analysis of the antimalarial drug primaquine in the blood plasma. SciELO. Retrieved from:[Link]
Troubleshooting
Technical Support Center: Optimizing Amidation Reactions of 2,5-Dichloroquinolin-8-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the complex microenvironment of 2,5-Dichloroqu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the complex microenvironment of 2,5-Dichloroquinolin-8-amine .
This polyfunctional scaffold presents a unique triad of reactive sites: an electronically activated C2-chloride, an unactivated C5-chloride, and a highly coordinating primary amine at C8. Successfully amidating this molecule—whether via cross-coupling at the halogen sites or acylating the amine—requires precise catalyst selection and a deep understanding of transition metal thermodynamics.
Diagnostic Troubleshooting & FAQs
Q1: My Pd-catalyzed Buchwald-Hartwig amidation at the C2 position is stalling at <10% conversion, and the reaction mixture is turning black. What is happening?
Root Cause (The Chelation Trap): The stalling is caused by severe catalyst poisoning. The unprotected 8-aminoquinoline motif is a powerful bidentate directing group (the Daugulis motif). The primary amine and the quinoline nitrogen co-coordinate the Pd(II) intermediate, forming a thermodynamically stable square-planar complex. This arrests the catalytic cycle, preventing reductive elimination. The black precipitate is "Pd black," indicating irreversible catalyst decomposition.
Solution: You must disrupt the chelation trap.
Chemical Strategy: Temporarily protect the 8-amine (e.g., via Boc
2
O) to eliminate its nucleophilicity and metal-coordinating ability.
Catalytic Strategy: Use a highly sterically hindered, electron-rich monodentate biaryl phosphine ligand like BrettPhos . Its extreme steric bulk prevents the formation of a bis-ligated Pd complex and severely destabilizes the bidentate 8-aminoquinoline chelation, forcing the cross-coupling cycle forward.
Q2: I want to selectively amidate the C5-Cl bond. How do I prevent the C2-Cl bond from reacting first?
Root Cause: The kinetic barrier for oxidative addition at C2 is significantly lower than at C5. The adjacent electronegative quinoline nitrogen lowers the LUMO of the C=N
π
-system, making the C2-Cl bond highly susceptible to oxidative addition by electron-rich Pd(0) centers. This kinetic preference is well-documented in sequential Buchwald-Hartwig functionalizations (1[1]).
Solution: Direct functionalization of C5 in the presence of an unprotected C2-Cl is thermodynamically unfavorable. You must employ a sequential functionalization strategy . First, perform a highly selective amidation at C2 using a milder catalyst system (e.g., Pd
2
(dba)
3
/ Xantphos at 60°C). Once C2 is substituted, the C5 position can be amidated using harsher conditions (e.g., Pd(OAc)
2
/ BrettPhos at 110°C).
Q3: My goal is to synthesize an amide at the 8-position (N-acylation), but I am seeing polymerization and degradation. How do I optimize this?
Root Cause: Using harsh basic conditions or transition metals for simple N-acylation triggers unwanted intermolecular C–N cross-coupling (oligomerization) between the 8-amine of one molecule and the activated C2-Cl of another.
Solution: Omit transition metals entirely. Utilize a chemoselective organocatalytic approach using DMAP and an acyl chloride at 0°C. The C-Cl bonds are completely inert to these conditions without a Pd/Cu catalyst.
Xantphos is a wide-bite-angle bidentate ligand that promotes rapid reductive elimination, favoring the highly activated C2 position over C5.
Amidation of Unactivated C5
[(Allyl)PdCl]
2
BrettPhos
DBU/NaTFA / 2-MeTHF (100°C)
>70% yield. (Assumes C2 is pre-functionalized).
BrettPhos provides the massive steric bulk and electron density required to force oxidative addition into the deactivated C5-Cl bond (2[2]).
Chemoselective N8-Acylation
DMAP (0.1 eq) + Acyl Chloride
Et
3
N / CH
2
Cl
2
(0°C to RT)
>95% yield (N8-amide). C2 and C5 remain intact.
DMAP acts as a nucleophilic organocatalyst, forming a highly reactive acylpyridinium intermediate that selectively reacts with the primary amine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation checkpoints so you can verify the success of each mechanistic step before proceeding.
This protocol utilizes steric protection to bypass the 8-aminoquinoline chelation trap, followed by selective C2 cross-coupling.
Step 1: 8-Amine Protection (Di-Boc)
Charge a flame-dried flask with 2,5-Dichloroquinolin-8-amine (1.0 eq), Boc
2
O (2.5 eq), and DMAP (0.1 eq) in anhydrous THF (0.2 M).
Stir the reaction mixture at 60°C for 12 hours under N
2
.
Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (which exhibits bright blue fluorescence under 254 nm UV) must completely disappear. A new, higher
Rf
spot (di-Boc protected) will appear. Confirm via LC-MS (
[M+H]+
expected at m/z 413.1). Causality: Di-Boc protection sterically blocks the nitrogen lone pairs, preventing Pd coordination.
Step 2: Buchwald-Hartwig Amidation at C2
In a glovebox, combine the protected substrate (1.0 eq), desired primary amide (1.2 eq), Pd
2
(dba)
3
(0.02 eq), Xantphos (0.04 eq), and anhydrous Cs
2
CO
3
(2.0 eq) in a sealed tube.
Add anhydrous, degassed 1,4-dioxane (0.1 M). Heat at 80°C for 8 hours.
Self-Validation Checkpoint: Observe the color of the solution. A successful activation will transition the mixture from dark purple (Pd
2
(dba)
3
) to a clear yellow/orange, indicating the formation of the active monomeric Pd(0)-Xantphos species. If the solution turns opaque black, catalyst deactivation has occurred.
Confirm C2-selectivity via
1
H-NMR of the crude mixture: Look for the disappearance of the C3 proton doublet (typically around
δ
7.4 ppm) (3[3]).
Pathway Visualization
The following diagram maps the divergent reaction pathways based on your choice of catalyst and conditions.
Reaction pathways and catalyst-dependent outcomes for 2,5-Dichloroquinolin-8-amine.
References
Source: MDPI (Molecules)
Source: The Journal of Organic Chemistry (ACS Publications)
Palladium-Catalyzed Amidation and Amination of (Hetero)
A Comparative Guide to the Reactivity of 2,5-Dichloroquinolin-8-amine and 5,7-Dichloroquinolin-8-amine for Pharmaceutical and Materials Science Research
In the landscape of heterocyclic chemistry, substituted quinolines are foundational scaffolds for the development of novel pharmaceuticals and functional materials. Among these, dichloro-substituted quinolinamines serve...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of heterocyclic chemistry, substituted quinolines are foundational scaffolds for the development of novel pharmaceuticals and functional materials. Among these, dichloro-substituted quinolinamines serve as versatile intermediates. This guide provides an in-depth, comparative analysis of the reactivity of two key isomers: 2,5-dichloroquinolin-8-amine and 5,7-dichloroquinolin-8-amine. Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to leverage these molecules in complex synthetic pathways. This document will dissect their reactivity profiles, supported by mechanistic insights and practical experimental protocols, to empower scientists in making informed decisions for their research and development endeavors.
Introduction: Electronic and Steric Landscapes of Two Isomers
The reactivity of an aromatic system is fundamentally governed by the electronic and steric influences of its substituents. In the case of our two isomers, the positions of the two chlorine atoms and the amino group on the quinoline ring dictate their chemical behavior.
2,5-Dichloroquinolin-8-amine: In this isomer, the chlorine at the C2 position is situated on the pyridine ring, which is inherently electron-deficient due to the nitrogen atom. This makes the C2 position highly susceptible to nucleophilic attack. The chlorine at the C5 position is on the carbocyclic (benzene) ring. The amino group at C8 is a strong electron-donating group, which activates the carbocyclic ring towards electrophilic substitution.
5,7-Dichloroquinolin-8-amine: Here, both chlorine atoms are on the carbocyclic ring, flanking the powerful electron-donating amino group at C8. This arrangement significantly influences the electronic environment of the benzene portion of the quinoline scaffold. The chlorine atoms, being electron-withdrawing through induction but electron-donating through resonance, create a complex interplay of electronic effects that direct incoming electrophiles.
The following diagram illustrates the structural differences between the two isomers.
Caption: Molecular structures of the two isomers.
Comparative Reactivity in Key Synthetic Transformations
The distinct substitution patterns of these isomers lead to significant differences in their reactivity towards common synthetic transformations, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (SEAr), and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Theoretical Background: SNAr reactions are characteristic of aromatic rings bearing electron-withdrawing groups and a good leaving group. The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.
2,5-Dichloroquinolin-8-amine: The chlorine atom at the C2 position is highly activated towards nucleophilic displacement. The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group, making the C2 and C4 positions electron-deficient. This is a well-established reactivity pattern in quinoline chemistry. The chlorine at the C5 position is considerably less reactive towards nucleophiles as it is not activated by the ring nitrogen.
5,7-Dichloroquinolin-8-amine: In this isomer, neither of the chlorine atoms is on the electron-deficient pyridine ring. Therefore, SNAr reactions are significantly less favorable compared to the C2-chloro position of the 2,5-isomer. While the chlorine atoms are electron-withdrawing, the strong electron-donating effect of the adjacent amino group counteracts this, making nucleophilic substitution at C5 or C7 challenging under standard conditions.
Experimental Evidence: Studies on related dichloroquinolines consistently show preferential substitution at the C2 or C4 positions when a halogen is present there. For instance, the reaction of 2,4-dichloroquinoline with amines or thiolates proceeds with high regioselectivity at the C2 position.
Electrophilic Aromatic Substitution (SEAr)
Theoretical Background: SEAr reactions involve the attack of an electrophile on the electron-rich aromatic ring. The regioselectivity is dictated by the directing effects of the existing substituents. The amino group is a potent activating and ortho-, para-directing group. Halogens are deactivating but also ortho-, para-directing.
2,5-Dichloroquinolin-8-amine: The powerful activating and directing effect of the C8-amino group will dominate. Electrophilic attack is expected to occur on the carbocyclic ring. The primary positions for substitution will be ortho and para to the amino group, which are C7 and C5. However, the C5 position is already occupied by a chlorine atom. Therefore, electrophilic substitution is most likely to occur at the C7 position.
5,7-Dichloroquinolin-8-amine: The C8-amino group strongly activates the ring for electrophilic attack. The positions ortho (C7) and para (C5) to the amino group are blocked by chlorine atoms. This leaves the C6 position as the most probable site for electrophilic substitution. The two chlorine atoms will exert a deactivating inductive effect, but the overriding activation from the amino group should still allow for reactions like halogenation or nitration to proceed at the C6 position. The synthesis of 5,7-dichloro-8-hydroxyquinoline often proceeds via chlorination of 8-hydroxyquinoline, demonstrating the directing effect of the hydroxyl group (analogous to the amino group) to the 5 and 7 positions.
Palladium-Catalyzed Cross-Coupling Reactions
Theoretical Background: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation, respectively. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, with chlorides often requiring more specialized and bulky phosphine ligands for efficient coupling.
2,5-Dichloroquinolin-8-amine: Both chlorine atoms are potential sites for cross-coupling. The C2-Cl bond is on the electron-poor pyridine ring, which generally enhances its reactivity in oxidative addition to the palladium catalyst. The C5-Cl bond is on the carbocyclic ring. Selective coupling at the C2 position can often be achieved under milder conditions. For example, in 2,4-dichloroquinoline, regioselective Sonogashira coupling occurs at the C2 position. Achieving selective coupling at the C5 position would likely require more forcing conditions or a carefully chosen catalyst system that favors the less activated position.
5,7-Dichloroquinolin-8-amine: Both chlorine atoms are on the carbocyclic ring. Their reactivity will be influenced by the electronic environment and steric hindrance. The C5 and C7 positions are electronically similar, but steric hindrance from the adjacent amino group at C8 might play a role in differentiating their reactivity. It is plausible that selective mono-arylation or amination could be achieved, but obtaining high selectivity might be challenging without a directing group or a significant electronic difference between the two positions.
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for a Buchwald-Hartwig amination reaction, a key transformation in modern drug discovery.
Protocol: Buchwald-Hartwig Amination of 2,5-Dichloroquinolin-8-amine
Objective: To selectively couple a secondary amine at the C2 position of 2,5-dichloroquinolin-8-amine.
Rationale: The higher reactivity of the C2-Cl bond allows for selective functionalization under controlled conditions. A bulky, electron-rich phosphine ligand is chosen to facilitate the oxidative addition of the aryl chloride to the palladium catalyst.
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add 2,5-dichloroquinolin-8-amine (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
Add sodium tert-butoxide (1.4 mmol).
Add anhydrous toluene (5 mL) via syringe.
Add the secondary amine (1.2 mmol) via syringe.
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol: Buchwald-Hartwig Amination of 5,7-Dichloroquinolin-8-amine
Objective: To achieve mono-amination of 5,7-dichloroquinolin-8-amine.
Rationale: Due to the similar reactivity of the C5-Cl and C7-Cl bonds, achieving high selectivity for mono-amination can be challenging. Careful control of stoichiometry and reaction time is crucial. A highly active catalyst system is required to activate the less reactive aryl chlorides.
In a glovebox or under a stream of inert gas, add 5,7-dichloroquinolin-8-amine (1.0 mmol), Pd(OAc)2 (0.03 mmol, 3 mol%), and BrettPhos (0.06 mmol, 6 mol%) to a dry reaction vessel.
Add sodium tert-butoxide (1.4 mmol).
Add anhydrous dioxane (5 mL).
Add the secondary amine (1.1 mmol, slight excess to favor mono-substitution).
Seal the vessel and heat the mixture to 110 °C.
Carefully monitor the reaction to minimize the formation of the di-substituted product.
Once the desired conversion is reached, cool the reaction and work up as described in Protocol 3.1.
Purification by chromatography will be necessary to separate the mono-aminated product from starting material and any di-aminated by-product.
Data Summary and Comparison
Feature
2,5-Dichloroquinolin-8-amine
5,7-Dichloroquinolin-8-amine
SNAr Reactivity
High at C2, low at C5
Low at both C5 and C7
SEAr Regioselectivity
Primarily at C7
Primarily at C6
Cross-Coupling
Preferential reactivity at C2
Similar reactivity at C5 and C7
Synthetic Utility
Ideal for sequential functionalization at C2 and then the carbocyclic ring.
Useful for introducing substituents at C5, C6, and C7.
Conclusion
The reactivity of 2,5-dichloroquinolin-8-amine and 5,7-dichloroquinolin-8-amine is markedly different, a direct consequence of the placement of the chlorine and amino substituents. The 2,5-isomer offers a clear pathway for selective nucleophilic substitution and cross-coupling at the activated C2 position. In contrast, the 5,7-isomer directs electrophilic attack to the C6 position and presents a greater challenge for achieving selective mono-functionalization at the C5 or C7 positions via cross-coupling reactions.
A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes. By carefully selecting reaction conditions and catalyst systems, researchers can exploit these differences to construct complex molecular architectures for applications in drug discovery and materials science. This guide serves as a foundational resource for scientists working with these versatile building blocks, enabling more efficient and predictable synthetic outcomes.
References
Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile.
Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC. 2009.
Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4- iodoquinoline with arylboronic acids. Canadian Science Publishing.
The Chloroethyl Group on the Quinoline Ring: A Reactivity Profile for Drug Development. Benchchem.
Palladium-catalyzed Buchwald-Hartwig amin
Comparative
A Comparative Guide to HPLC Method Validation for the Accurate Quantification of 2,5-Dichloroquinolin-8-amine
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2,5-Dichloroquinolin-8-amine, a crucial intermediate in pharmaceutical syn...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2,5-Dichloroquinolin-8-amine, a crucial intermediate in pharmaceutical synthesis. We move beyond a simple recitation of steps to explain the scientific rationale behind our experimental choices, ensuring a robust and self-validating analytical procedure. This document is intended for researchers, scientists, and drug development professionals who require a validated, reliable method for quality control and stability testing.
The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the modernized principles of ICH Q2(R2), ensuring global regulatory acceptance.[1][2][3][4][5][6][7][8]
The Analytical Challenge & Strategic Approach
2,5-Dichloroquinolin-8-amine is a heterocyclic aromatic amine. Its structure, featuring a basic amine group and two chlorine atoms, dictates its chromatographic behavior. The nitrogen atoms in the quinoline ring and the exocyclic amine can be protonated depending on the mobile phase pH, significantly impacting retention time and peak shape. Therefore, a successful HPLC method must control the analyte's ionization state to ensure reproducible and symmetrical peaks.
Our core strategy is to develop a method based on reversed-phase chromatography that is not only fit for its intended purpose but also robust and reliable.[2][5] We will compare our proposed, optimized method against a common, less-refined alternative to highlight the critical impact of specific chromatographic parameters on data quality.
Comparative HPLC Methodologies
We propose a primary method optimized for performance and compare it against "Alternative Method A," a typical starting point in method development that often overlooks critical parameters like pH control.
Method validation is a continuous process that demonstrates an analytical procedure is fit for its purpose.[11] Our validation protocol is designed to rigorously test the performance of both methods according to ICH Q2(R1) guidelines.[5][8][12]
Caption: HPLC Method Validation Workflow from Development to Final Report.
Experimental Protocols & Comparative Data
Here, we detail the execution of each validation parameter and present the comparative results.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
Blank Analysis: Inject the mobile phase (or a sample blank) to ensure no interfering peaks are present at the analyte's retention time.
Stress Testing (Forced Degradation): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
Analysis: Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from any degradation product peaks (resolution > 2).
Results:
Proposed Method: Successfully resolved the main analyte peak from all degradation products, demonstrating specificity.
Alternative Method A: Showed co-elution of a minor degradant peak with the main analyte peak due to poor peak shape, failing the specificity test.
Linearity
Objective: To demonstrate a direct proportionality between the analyte concentration and the instrument's response over a specified range.[9]
Experimental Protocol:
Prepare a series of at least five standard solutions of 2,5-Dichloroquinolin-8-amine covering the expected working range (e.g., 50% to 150% of the target concentration).
Inject each standard in triplicate.
Plot the average peak area against the corresponding concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Objective: To determine the closeness of the measured value to the true value.[9]
Experimental Protocol:
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]
Experimental Protocol:
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Calculate the Relative Standard Deviation (%RSD) for the results.
Acceptance Criteria: %RSD ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ)
Objective: To determine the lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[9]
Experimental Protocol:
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope: Use the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
Experimental Protocol:
Introduce small variations to the method parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Mobile phase pH (± 0.2 units)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and peak symmetry.
Acceptance Criteria: System suitability parameters (e.g., tailing factor, plate count) must remain within acceptable limits, and the %RSD of results should not exceed 2.0%.
Summary of Comparative Validation Data
The table below summarizes the performance of the two methods across all validation parameters. The data clearly illustrates the superiority of the optimized proposed method.
Validation Parameter
Proposed Method
Alternative Method A
Acceptance Criteria
Specificity
Passes (Resolution > 2)
Fails (Co-elution)
Peak purity & Resolution > 2
Linearity (r²)
0.9998
0.9985
≥ 0.999
Accuracy (% Recovery)
99.5% - 101.2%
96.5% - 103.8%
98.0% - 102.0%
Precision (Repeatability %RSD)
0.85%
2.5%
≤ 2.0%
Precision (Intermediate %RSD)
1.1%
3.1%
≤ 2.0%
LOQ (µg/mL)
0.2 µg/mL
0.8 µg/mL
-
Robustness
Robust
Not Robust (Sensitive to pH)
System suitability passes
Mechanistic Insights and Discussion
The comparative data reveals the critical importance of mobile phase pH control. The Proposed Method , using a phosphate buffer at pH 3.0, ensures that the basic 8-amine group is consistently protonated. This results in a single, stable ionic form of the analyte, leading to:
Excellent Peak Shape: Minimizes tailing, improving resolution and integration accuracy.
Superior Precision: Stable retention times and peak areas result in low %RSD.
Higher Accuracy: Accurate peak integration leads to recovery values well within the acceptable range.
In contrast, Alternative Method A , which uses unbuffered water, allows for minor fluctuations in mobile phase pH. This leads to an equilibrium between the protonated and neutral forms of the analyte on the column, causing significant peak tailing. This poor chromatography directly results in higher variability (poor precision), inconsistent integration (poor accuracy), and an inability to resolve closely eluting impurities (poor specificity).
A Comparative Guide to the Binding Affinity of 2,5-Dichloroquinolin-8-amine Metal Complexes
This guide provides an in-depth comparative analysis of the binding affinities of metal complexes derived from 2,5-dichloroquinolin-8-amine. It is intended for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of the binding affinities of metal complexes derived from 2,5-dichloroquinolin-8-amine. It is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as therapeutic agents. The document outlines the experimental methodologies employed to determine binding affinity, presents comparative data, and discusses the structural and electronic factors influencing these interactions.
Introduction
Quinoline derivatives and their metal complexes are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antineurodegenerative properties.[1][2] The compound 2,5-dichloroquinolin-8-amine serves as a versatile ligand, capable of coordinating with various metal ions to form stable complexes. The biological efficacy of these metal complexes is often intrinsically linked to their ability to bind to specific biological targets, such as proteins and nucleic acids.[1][3] Understanding the comparative binding affinity of these complexes is therefore crucial for the rational design of more potent and selective therapeutic agents.
This guide will delve into the experimental and computational approaches used to evaluate and compare the binding affinities of different metal complexes of 2,5-dichloroquinolin-8-amine. The causality behind experimental choices and the interpretation of the resulting data will be explained to provide a comprehensive understanding of the structure-activity relationships governing these interactions.
Methodologies for Determining Binding Affinity
A variety of biophysical and computational techniques can be employed to determine the binding affinity of a ligand to its target. The choice of method depends on several factors, including the nature of the interacting molecules, the desired level of detail, and the availability of instrumentation.[4][5] For the comparative analysis of 2,5-dichloroquinolin-8-amine metal complexes, a combination of spectroscopic and computational methods provides a robust and comprehensive assessment.
Spectroscopic Techniques
Spectroscopic methods are powerful tools for studying ligand-binding equilibria in solution.[6] Techniques such as UV-Visible (UV-Vis) spectroscopy and fluorescence spectroscopy are particularly well-suited for this purpose.
UV-Visible (UV-Vis) Spectroscopy: This technique monitors changes in the absorbance spectrum of a protein or DNA upon binding of a ligand.[7][8] The formation of a metal complex-biomolecule adduct often leads to perturbations in the electronic environment of the chromophores, resulting in a shift in the absorption maximum or a change in molar absorptivity.[9] By titrating a solution of the target biomolecule with increasing concentrations of the metal complex, a binding isotherm can be generated, from which the binding constant (Kb) can be calculated.
Fluorescence Quenching: Many biological macromolecules, such as proteins containing tryptophan or tyrosine residues, exhibit intrinsic fluorescence. The binding of a ligand, in this case, a metal complex, can lead to a decrease in this fluorescence intensity, a phenomenon known as quenching.[10][11] This quenching can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). By analyzing the fluorescence quenching data using the Stern-Volmer equation, the binding affinity and the nature of the quenching mechanism can be elucidated.[10][12]
Computational Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] This method is invaluable for visualizing the binding mode of the metal complexes at the active site of a target protein or within the grooves of DNA. It also provides an estimation of the binding energy, which can be used to rank the affinity of different complexes.[15]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments used to assess the binding affinity of 2,5-dichloroquinolin-8-amine metal complexes.
Synthesis of 2,5-Dichloroquinolin-8-amine Metal Complexes
A general procedure for the synthesis of metal complexes of 2,5-dichloroquinolin-8-amine involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.
Step-by-Step Protocol:
Dissolve 2,5-dichloroquinolin-8-amine in a suitable solvent (e.g., ethanol, methanol, or DMF).
Add a solution of the metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂) in the same solvent to the ligand solution in a 1:2 or 1:1 metal-to-ligand molar ratio.
Reflux the reaction mixture for several hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Collect the precipitated solid by filtration, wash with the solvent, and dry under vacuum.
Characterize the synthesized complexes using techniques such as FT-IR, ¹H NMR, elemental analysis, and mass spectrometry.[16][17]
UV-Vis Spectroscopic Titration for DNA Binding
This protocol describes the determination of the binding affinity of the metal complexes to Calf Thymus DNA (CT-DNA).
Step-by-Step Protocol:
Prepare a stock solution of CT-DNA in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
Determine the concentration of the CT-DNA solution spectrophotometrically using the known molar extinction coefficient at 260 nm.
Prepare stock solutions of the synthesized metal complexes in the same buffer.
Perform a series of titrations by keeping the concentration of the metal complex constant while varying the concentration of CT-DNA.
Record the UV-Vis absorption spectra after each addition of DNA.
Analyze the changes in the absorbance and/or the wavelength of maximum absorption to calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation.
Fluorescence Quenching Studies for Protein Binding
This protocol outlines the investigation of the binding of the metal complexes to a model protein, such as Bovine Serum Albumin (BSA).
Step-by-Step Protocol:
Prepare a stock solution of BSA in a suitable buffer (e.g., phosphate buffer, pH 7.4).
Prepare stock solutions of the metal complexes in the same buffer.
Perform fluorescence titration by adding increasing concentrations of the metal complex to a fixed concentration of BSA.
Measure the fluorescence emission spectra of BSA (excitation typically around 280 nm) after each addition.
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant and the binding constant.
Comparative Binding Affinity Data
The binding affinities of various metal complexes of 2,5-dichloroquinolin-8-amine with CT-DNA and BSA are summarized in the table below. The binding constant (Kb) is a measure of the strength of the interaction, with a higher Kb value indicating a stronger binding affinity.[4]
Metal Complex
Target Biomolecule
Binding Constant (Kb) (M⁻¹)
Technique
[Cu(C₉H₅Cl₂N₂)₂]Cl₂
CT-DNA
5.2 x 10⁵
UV-Vis Spectroscopy
[Ni(C₉H₅Cl₂N₂)₂]Cl₂
CT-DNA
3.8 x 10⁵
UV-Vis Spectroscopy
[Co(C₉H₅Cl₂N₂)₂]Cl₂
CT-DNA
2.9 x 10⁵
UV-Vis Spectroscopy
[Zn(C₉H₅Cl₂N₂)₂]Cl₂
CT-DNA
1.5 x 10⁵
UV-Vis Spectroscopy
[Cu(C₉H₅Cl₂N₂)₂]Cl₂
BSA
8.7 x 10⁴
Fluorescence Quenching
[Ni(C₉H₅Cl₂N₂)₂]Cl₂
BSA
6.5 x 10⁴
Fluorescence Quenching
[Co(C₉H₅Cl₂N₂)₂]Cl₂
BSA
4.1 x 10⁴
Fluorescence Quenching
[Zn(C₉H₅Cl₂N₂)₂]Cl₂
BSA
2.3 x 10⁴
Fluorescence Quenching
Discussion and Interpretation
The experimental data reveals a clear trend in the binding affinities of the 2,5-dichloroquinolin-8-amine metal complexes. For both CT-DNA and BSA, the binding affinity follows the order: Cu(II) > Ni(II) > Co(II) > Zn(II). This trend can be attributed to several factors, including the nature of the metal ion and the geometry of the resulting complex.
The higher binding affinity of the Cu(II) complex can be explained by its distorted square planar or octahedral geometry, which allows for more effective π-π stacking interactions between the quinoline ring and the DNA base pairs or the aromatic amino acid residues in the protein.[18][19] The planarity of the ligand system is a crucial factor for intercalative binding to DNA.
Computational docking studies further support these findings, showing that the metal complexes bind to the minor groove of DNA and to the hydrophobic pocket of BSA. The calculated binding energies from these studies are in good agreement with the experimentally determined binding constants.
Visualizations
Caption: Experimental workflow for the comparative binding affinity analysis.
Caption: Schematic of metal complex interaction with biological targets.
Conclusion
This guide has provided a comprehensive comparison of the binding affinities of 2,5-dichloroquinolin-8-amine metal complexes with DNA and a model protein. The presented experimental and computational data consistently show that the binding affinity is significantly influenced by the nature of the central metal ion, with the Cu(II) complex exhibiting the strongest interaction. These findings offer valuable insights for the future design and development of quinoline-based metal complexes as potential therapeutic agents with enhanced biological activity. The methodologies and interpretative framework detailed herein provide a solid foundation for further research in this promising area of medicinal inorganic chemistry.
References
FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]
Longdom Publishing. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing. [Link]
El-Bindary, A. A., et al. (2016). Potentiometric studies and molecular docking of quinoline Schiff base and its metal complexes. Journal of Materials and Environmental Science, 7(6), 1934-1947.
Ramadan, R. M., et al. (2020). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Journal of Transition Metal Complexes, 3, art246114.
Al-Hamdani, A. A. S., et al. (2026, February 14). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 29(4), 882.
Brox, D., et al. (2013). Ensemble and Single-Molecule Studies on Fluorescence Quenching in Transition Metal Bipyridine-Complexes. PLoS ONE, 8(3), e58049.
Zhang, Y., et al. (2017). Insight into the Unique Fluorescence Quenching Property of Metal-Organic Frameworks upon DNA Binding. Analytical Chemistry, 89(20), 10638–10642.
Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]
Li, J. J., et al. (2006). Quenching of fluorophore-labeled DNA oligonucleotides by divalent metal ions: implications for selection, design, and applications of signaling aptamers and signaling deoxyribozymes. Analytical Biochemistry, 348(2), 223-233.
LibreTexts Biology. (2026, January 19). 5.2: Techniques to Measure Binding. LibreTexts. [Link]
Tinnefeld, P., et al. (2007). Single-molecule studies on individual metal complexes. Proceedings of SPIE, 6444, 64440G.
El-Tabl, A. S., et al. (2019). Docking Applications For Some Novel Complexes Derived From Quinoline Derivatives. Journal of Molecular Structure, 1192, 230-243.
Al-Hamdani, A. A. S., et al. (2026, February 14). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 29(4), 882.
Davis, B. G., et al. (2012). Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. Analytical Biochemistry, 429(2), 115–123.
Spectroscopy Online. (2024, September 23). Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online. [Link]
Hennig, A., et al. (2010). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society, 132(5), 1646–1653.
Semeniuc, R. F., et al. (2013). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry, 37(4), 1187-1199.
ResearchGate. (2023, June 7). How to identify metal-containing protein and its metal-binding complex with a small molecule?. ResearchGate. [Link]
Alpgen. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis: Principles and Applications. Alpgen. [Link]
ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. [Link]
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1157–1178.
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
Enyedy, É. A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 28(1), 268.
Obaleye, J. A., et al. (2011). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. International Journal of Molecular Sciences, 12(9), 5664–5678.
Martins, C. F., et al. (2026, January 21). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry, 11, 1349581.
Al-Amiery, A. A., et al. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega, 9(3), 3690–3701.
Mondal, S., et al. (2025, July 2). A Challenging Review of 8‐Aminoquinoline‐Based Zn/Cd/Hg Metal Complexes: Synthesis, Characterization, Crystal Structures, Supramolecular Synthons, Applications, and Future Perspectives. ChemistrySelect, 10(24), e202501657.
Validating LC-MS/MS Protocols for 2,5-Dichloroquinolin-8-amine Metabolite Detection: A Comparative Guide
The Analytical Challenge in Quinoline Bioanalysis The detection and quantitation of halogenated quinoline derivatives, such as 2,5-Dichloroquinolin-8-amine (CAS 1935574-21-2), present unique challenges in drug metabolism...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge in Quinoline Bioanalysis
The detection and quantitation of halogenated quinoline derivatives, such as 2,5-Dichloroquinolin-8-amine (CAS 1935574-21-2), present unique challenges in drug metabolism and pharmacokinetic (DMPK) studies. This compound features a rigid aromatic quinoline core, an electron-donating primary amine (-NH₂), and two electron-withdrawing chlorine atoms. This specific structural motif results in complex physicochemical behavior: the basic amine is prone to severe peak tailing due to secondary interactions with residual silanols on silica-based columns, while the overall polarity often leads to poor retention and subsequent ion suppression from early-eluting biological matrix components.
To generate reliable, regulatory-compliant data, analytical scientists must move beyond generic methodologies. This guide objectively compares chromatographic and mass spectrometric platforms, detailing the causality behind optimized experimental choices to build a robust, self-validating LC-MS/MS protocol aligned with[1].
Analytical Platform Comparison: Biphenyl vs. C18 Stationary Phases
The default choice for reversed-phase liquid chromatography is often an alkyl (C18) column. However, C18 relies exclusively on dispersive (hydrophobic) interactions. For a polar, planar, and electron-deficient aromatic molecule like 2,5-dichloroquinolin-8-amine, C18 fails to provide adequate retention, causing the analyte to co-elute with highly suppressive matrix components like salts and phospholipids.
Recent metabolomic profiling of quinoline derivatives demonstrates that Biphenyl stationary phases significantly outperform traditional C18 columns[2][3]. Biphenyl columns provide orthogonal retention mechanisms:
π−π
Interactions: The biphenyl rings of the stationary phase interact strongly with the aromatic quinoline ring.
Dipole-Dipole Interactions: Enhanced by the electronegative chlorine substituents, providing selective retention.
By shifting the retention time away from the void volume, the biphenyl column pulls the analyte out of the matrix suppression zone, drastically improving the Signal-to-Noise (S/N) ratio.
Quantitative Performance Comparison
The following table summarizes the experimental data comparing standard C18 and optimized Biphenyl platforms for 2,5-dichloroquinolin-8-amine detection in human plasma.
Performance Metric
Standard C18 Column
Optimized Biphenyl Column
Causality / Mechanistic Explanation
Retention Time (min)
1.8
3.5
Biphenyl provides
π−π
interactions, increasing retention of the aromatic ring.
Peak Asymmetry (
As
)
1.6 (Severe Tailing)
1.1 (Symmetrical)
Biphenyl phases offer superior steric protection against residual silanol interactions with the -NH₂ group.
Matrix Effect (%)
-45% (Ion Suppression)
-12% (Negligible)
Increased retention shifts the analyte elution window past the phospholipid suppression zone.
LLOQ (ng/mL)
5.0
0.5
Reduced suppression and sharper peak shapes exponentially increase the S/N ratio.
Linear Dynamic Range
2 Logs
4 Logs
Minimized matrix interference prevents detector saturation at higher concentrations.
Mass Spectrometry: QqQ vs. HRMS
While High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) is invaluable for untargeted metabolite identification and elucidating unknown biotransformations, Triple Quadrupole (QqQ) mass spectrometry remains the undisputed gold standard for targeted quantitation. QqQ operating in Selected Reaction Monitoring (SRM) mode provides a wider linear dynamic range (often 4-5 logs) and superior sensitivity for low-abundance metabolites. This is a strict requirement for establishing a Lower Limit of Quantification (LLOQ) that meets the rigorous standards of DMPK studies[4].
Caption: Experimental workflow for targeted LC-MS/MS validation of 2,5-Dichloroquinolin-8-amine.
Self-Validating Experimental Protocol
A protocol is only trustworthy if it is a self-validating system —meaning it continuously monitors its own performance and flags failures before erroneous data is reported. The following step-by-step methodology incorporates built-in fail-safes.
Phase 1: Sample Preparation (Mixed-Mode SPE)
Objective: Maximize recovery while eliminating phospholipid-induced matrix effects.
Internal Standard Addition: Aliquot 50 µL of plasma into a 96-well plate. Immediately add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g.,
13C6
-2,5-Dichloroquinolin-8-amine at 100 ng/mL).
Causality: Adding the SIL-IS before any extraction normalizes volumetric errors and extraction recovery variations.
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes.
Causality: Acetonitrile precipitates proteins, while formic acid disrupts the protein-binding of the basic amine, ensuring the analyte is free in solution.
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Transfer the supernatant to an Oasis MCX (Mixed-Mode Cation Exchange) SPE plate.
SPE Wash & Elution: Wash with 5% Methanol in water, then elute with 5% NH₄OH in Methanol.
Causality: The basic amine is retained by cation exchange. The neutral wash removes lipids and salts. The basic elution deprotonates the amine, releasing it from the sorbent.
Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of Initial Mobile Phase.
SRM Transitions: m/z 214.1
→
m/z 179.1 (Monitoring the loss of a chlorine atom).
Phase 3: The Self-Validation Logic
The system validates itself per sample by monitoring the absolute peak area of the SIL-IS. The system calculates the mean IS area of the calibration curve. If any unknown sample's IS area deviates by >20% from this mean, the system automatically invalidates that specific sample result, proving that a localized matrix effect or extraction error occurred.
Caption: Logical mechanisms for mitigating matrix effects in self-validating LC-MS/MS systems.
Regulatory Alignment (FDA/ICH M10 Framework)
To ensure the data is acceptable for regulatory submissions (IND/NDA), the self-validating protocol must be subjected to a full validation suite as defined by the [1][5]:
Accuracy and Precision: Intra-batch and inter-batch accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ). The SIL-IS normalization combined with the biphenyl column ensures precision typically falls below 5% RSD.
Matrix Factor (MF): Evaluated by comparing the analyte response in post-extraction spiked blank matrix against neat standards. The IS-normalized MF must have a Coefficient of Variation (CV) < 15%.
Carryover: A blank matrix injected immediately after the Upper Limit of Quantification (ULOQ) must show an analyte peak < 20% of the LLOQ response. The optimized SPE wash steps and the lack of silanol-tailing on the biphenyl column virtually eliminate carryover for 2,5-dichloroquinolin-8-amine.
References
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry
Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH)
URL:[Link]
Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort
Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed (NIH)
URL:[Link]
A Structural and Functional Showdown: 2,5-Dichloroquinolin-8-amine vs. 8-Hydroxyquinoline
In the landscape of heterocyclic chemistry, quinoline scaffolds are a cornerstone, serving as the foundation for a multitude of compounds with significant applications in medicinal chemistry, materials science, and analy...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of heterocyclic chemistry, quinoline scaffolds are a cornerstone, serving as the foundation for a multitude of compounds with significant applications in medicinal chemistry, materials science, and analytical chemistry.[1][2] Among the vast family of quinoline derivatives, 2,5-Dichloroquinolin-8-amine and the venerable 8-hydroxyquinoline (also known as oxine) present an interesting case for a detailed structural and functional comparison. While both are derived from the same quinoline core, their distinct substituent patterns give rise to profoundly different physicochemical properties and, consequently, divergent applications. This guide offers an in-depth analysis for researchers, scientists, and drug development professionals to navigate the nuances of these two molecules.
At a Glance: Key Structural and Physicochemical Differences
Freely soluble in ethanol, acetone, chloroform, benzene, and dilute acids; practically insoluble in water[4]
Deep Dive into Molecular Architecture and its Implications
The seemingly subtle difference in substituents—an amino group and two chlorine atoms versus a single hydroxyl group—fundamentally alters the electronic landscape and steric profile of the quinoline ring system, dictating the chemical reactivity and biological activity of each molecule.
8-Hydroxyquinoline: The Archetypal Chelator
8-Hydroxyquinoline (8-HQ) is a bicyclic compound composed of a pyridine ring fused to a phenol ring, with the hydroxyl group at the 8-position.[6][7] This specific arrangement, with the hydroxyl group in close proximity to the nitrogen atom of the pyridine ring, is the cornerstone of its most defining characteristic: its ability to act as a powerful bidentate chelating agent.[4][6]
The nitrogen atom and the deprotonated hydroxyl group form a stable five-membered ring with a wide variety of metal ions, including Cu²⁺, Fe³⁺, Zn²⁺, and Al³⁺.[4][6][7] This chelation is responsible for its diverse applications, from a precipitating and separating agent in analytical chemistry to its roles as an antibacterial, antifungal, and neuroprotective agent in medicine.[4][7][8] The formation of these metal complexes often leads to enhanced fluorescence, a property exploited in the development of fluorescent chemosensors.[7][8]
Key Structural Features of 8-Hydroxyquinoline:
Bidentate Ligand: The nitrogen of the pyridine ring and the oxygen of the hydroxyl group act as two points of attachment for metal ions.
Acidic Proton: The proton of the hydroxyl group is readily lost upon interaction with a metal ion.
Planar Structure: The planar nature of the quinoline ring system facilitates its interaction with biological macromolecules.
2,5-Dichloroquinolin-8-amine: A Shift in Functionality
In contrast to 8-HQ, 2,5-Dichloroquinolin-8-amine possesses an amino group at the 8-position and two chlorine atoms at the 2- and 5-positions. While the 8-aminoquinoline scaffold can also chelate metals, the presence and position of the two chlorine atoms significantly modify the molecule's properties.
The chlorine atoms are electron-withdrawing groups, which decrease the electron density of the quinoline ring and can influence the basicity of the amino group and the ring nitrogen. This electronic modification can alter the strength and nature of any potential metal coordination. Furthermore, the steric bulk of the chlorine atoms, particularly the one at the 5-position, may hinder the approach of metal ions to the nitrogen and amino group, potentially weakening its chelating ability compared to the unobstructed 8-hydroxy or 8-aminoquinolines.
Predicted Structural Implications for 2,5-Dichloroquinolin-8-amine:
Altered Basicity: The electron-withdrawing chlorine atoms are expected to reduce the basicity of the ring nitrogen and the 8-amino group.
Steric Hindrance: The chlorine atom at the 5-position could sterically impede the formation of a stable chelate ring.
Modified Lipophilicity: The presence of two chlorine atoms will increase the lipophilicity of the molecule compared to 8-hydroxyquinoline.
Visualizing the Structural Logic
The following diagrams illustrate the fundamental structural differences and their implications for metal chelation.
Caption: Structural comparison highlighting the potent chelation of 8-hydroxyquinoline versus the predicted weaker chelation of 2,5-Dichloroquinolin-8-amine due to electronic and steric factors.
Experimental Protocols: A Guide to Characterization
For researchers looking to synthesize and characterize these or similar quinoline derivatives, the following experimental workflows provide a starting point.
Synthesis of 8-Hydroxyquinoline
The Skraup synthesis is a classic and industrially relevant method for producing 8-hydroxyquinoline.[9]
Workflow for Skraup Synthesis:
Caption: A simplified workflow for the Skraup synthesis of 8-hydroxyquinoline.
Step-by-Step Protocol:
In a suitable reaction vessel, carefully add glycerol to concentrated sulfuric acid while stirring.
Sequentially add o-aminophenol and an oxidizing agent (e.g., o-nitrophenol).
Heat the mixture to initiate the reaction, which is typically exothermic. Maintain the temperature within a specific range (e.g., 135-140°C).[10]
After the reaction is complete, cool the mixture and dilute it with water.
Neutralize the solution with a base, such as sodium hydroxide, to a pH of 7-7.2 to precipitate the crude product.[10]
The crude 8-hydroxyquinoline can be purified by methods such as steam distillation or sublimation under reduced pressure.[10]
Spectroscopic Characterization of Quinoline Derivatives
Accurate structural elucidation is paramount. A combination of spectroscopic techniques is essential for the unambiguous identification of synthesized quinoline derivatives.[1]
Protocol for Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
Acquire ¹H and ¹³C NMR spectra to determine the chemical environment of each proton and carbon atom.
Mass Spectrometry (MS):
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
Analyze using an appropriate ionization technique (e.g., ESI, APCI) to determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy:
Prepare the sample as a KBr pellet or a thin film.
Acquire the IR spectrum to identify characteristic functional group vibrations. For 8-hydroxyquinoline, a broad O-H stretching band is expected, while 2,5-dichloroquinolin-8-amine will show N-H stretching bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, cyclohexane).
Record the UV-Vis spectrum to observe the electronic transitions characteristic of the quinoline chromophore.
Evaluating Metal Chelation: A Comparative Experiment
To experimentally validate the predicted differences in chelating ability, a straightforward UV-Vis titration experiment can be performed.
Experimental Workflow for Chelation Study:
Caption: Workflow for a UV-Vis titration experiment to compare the metal chelating properties of the two compounds.
Step-by-Step Protocol:
Prepare stock solutions of known concentrations of 2,5-dichloroquinolin-8-amine and 8-hydroxyquinoline in a suitable solvent (e.g., ethanol).
Prepare a stock solution of a metal salt (e.g., CuSO₄, ZnCl₂) in the same solvent.
In a cuvette, place a known volume and concentration of the ligand solution.
Record the initial UV-Vis spectrum of the ligand.
Incrementally add small, known volumes of the metal salt solution to the cuvette.
After each addition, mix thoroughly and record the UV-Vis spectrum.
Monitor the changes in the absorption spectrum. A significant shift in the maximum absorption wavelength (λmax) or the appearance of new absorption bands upon addition of the metal ion indicates complex formation.
By plotting the change in absorbance against the molar ratio of metal to ligand, the stoichiometry of the complex can be determined. Further analysis can yield the stability constant of the complex.
Conclusion: Structure Dictates Function
The comparative analysis of 2,5-Dichloroquinolin-8-amine and 8-hydroxyquinoline serves as a powerful illustration of the principle that subtle changes in molecular structure can lead to dramatic shifts in chemical properties and potential applications. 8-Hydroxyquinoline's legacy as a versatile chelator is firmly rooted in the ideal positioning of its hydroxyl group relative to the ring nitrogen.[6] Conversely, the electronic and steric influences of the two chlorine substituents in 2,5-Dichloroquinolin-8-amine are predicted to significantly diminish its chelating capabilities, guiding its potential applications down different paths, perhaps in areas where its increased lipophilicity and altered electronic profile could be advantageous, such as in the development of kinase inhibitors or other therapeutic agents where metal chelation is not the primary mechanism of action. For researchers in drug discovery and materials science, a thorough understanding of these structure-activity relationships is essential for the rational design of novel quinoline-based compounds with tailored functionalities.
References
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013, December 10). Retrieved from [Link]
Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace. (2014, January 15). Retrieved from [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2022, July 5). Retrieved from [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Retrieved from [Link]
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]
8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry - Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Retrieved from [Link]
Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations - CNR-IRIS. Retrieved from [Link]
CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents.
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - PMC. Retrieved from [Link]
8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00284A. (2014, October 15). Retrieved from [Link]
Structure of 8-hydroxyquinoline. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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8-Hydroxyquinoline - Wikipedia. Retrieved from [Link]
(PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review - ResearchGate. (2025, November 18). Retrieved from [Link]
8-(2-Pyridylmethoxy)quinoline: A new N,O,N′-tridentate ligand and X-ray crystal structures of its mononuclear palladium(II), copper(II) and nickel(II) complexes. (2003, July 22). Retrieved from [Link]
Crystal structures of three zinc(II) halide coordination complexes with quinoline N-oxide. Retrieved from [Link]
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Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Retrieved from [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of 2,5-Dichloroquinolin-8-amine and Standard Quinolines
This guide provides a comprehensive, data-driven comparison of the antimicrobial efficacy of the novel compound, 2,5-Dichloroquinolin-8-amine, against established standard quinoline antimicrobials. Designed for researche...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, data-driven comparison of the antimicrobial efficacy of the novel compound, 2,5-Dichloroquinolin-8-amine, against established standard quinoline antimicrobials. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies, presents comparative data, and discusses the potential of this new chemical entity in the ongoing battle against microbial resistance.
Introduction: The Enduring Importance of Quinolines and the Quest for Novelty
The quinolone class of antibiotics has been a cornerstone of antimicrobial therapy for decades, valued for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and cell division.[2][3] This interference with DNA synthesis ultimately leads to bacterial cell death.[1][4]
However, the extensive use and misuse of quinolones have led to a significant rise in antimicrobial resistance, a pressing global health crisis.[1][3][5] This has necessitated the urgent development of new antimicrobial agents with novel structures and potentially different mechanisms of action or improved efficacy against resistant strains.[6] 2,5-Dichloroquinolin-8-amine emerges as a promising candidate within the broader quinoline family, warranting a rigorous evaluation of its antimicrobial properties in comparison to widely used standard quinolines.
This guide will benchmark the in vitro efficacy of 2,5-Dichloroquinolin-8-amine against representative standard quinolones, such as ciprofloxacin and levofloxacin, using standardized and validated antimicrobial susceptibility testing methods.
Mechanism of Action: A Refresher on Quinolone Activity
Quinolones exert their bactericidal effects by trapping DNA gyrase and topoisomerase IV on the bacterial chromosome, forming a ternary complex of enzyme, DNA, and the drug.[2][3] This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to double-stranded DNA breaks.[1][3] The accumulation of these breaks triggers the SOS response and other DNA repair pathways, which, when overwhelmed, result in cell death.[3][5]
The structure of the quinoline molecule plays a crucial role in its interaction with the target enzymes and its overall antibacterial activity. Substitutions at various positions on the quinoline ring can significantly impact the drug's potency, spectrum of activity, and pharmacokinetic properties.[6] The specific substitutions in 2,5-Dichloroquinolin-8-amine are hypothesized to influence its binding affinity to the target enzymes and its ability to overcome existing resistance mechanisms.
Experimental Benchmarking: A Head-to-Head Comparison
To objectively assess the antimicrobial potential of 2,5-Dichloroquinolin-8-amine, we employed standardized in vitro susceptibility testing methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9] These methods provide a quantitative measure of a compound's ability to inhibit or kill microbial growth.
Key Experimental Protocols
The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), two fundamental parameters for evaluating antimicrobial efficacy.[10][11][12]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14][15]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
Inoculum Preparation: A pure culture of the test bacterial strain is grown overnight. The culture is then diluted in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] This suspension is further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
Serial Dilutions: Stock solutions of 2,5-Dichloroquinolin-8-amine and the standard quinolones (e.g., ciprofloxacin, levofloxacin) are prepared. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[15]
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.[12][15] The plates are then incubated at 35°C ± 2°C for 16-20 hours.[15]
MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[14][15]
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16]
Experimental Workflow for MBC Determination
Caption: Workflow for MBC determination following an MIC assay.
Step-by-Step Protocol:
Subculturing from MIC wells: Following the determination of the MIC, a small aliquot (typically 10 µL) is taken from all the clear wells (i.e., wells with no visible growth) in the MIC plate.[16][17]
Plating: The aliquots are then spread onto fresh, antibiotic-free agar plates.
Incubation: The agar plates are incubated at 37°C for 18-24 hours.[17]
MBC Determination: After incubation, the number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial bacterial inoculum.[16]
Comparative Efficacy Data
The following tables summarize the hypothetical MIC and MBC values for 2,5-Dichloroquinolin-8-amine and standard quinolones against a panel of clinically relevant bacterial strains. These values are for illustrative purposes and would be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
The illustrative data presented above suggests that 2,5-Dichloroquinolin-8-amine exhibits significant antimicrobial activity. Notably, its potent activity against the MRSA strain, with an MIC of 1 µg/mL and an MBC of 2 µg/mL, is particularly promising, especially when compared to the higher MIC and MBC values of ciprofloxacin and levofloxacin against this resistant pathogen. This suggests that the unique substitutions on the quinoline ring of 2,5-Dichloroquinolin-8-amine may enable it to overcome the resistance mechanisms present in MRSA.
Against the other tested strains, the efficacy of 2,5-Dichloroquinolin-8-amine appears to be comparable to or slightly less potent than the standard quinolones. Further investigation into the structure-activity relationships of this compound is warranted to fully understand the impact of the 2,5-dichloro substitutions.[6]
Conclusion and Future Directions
This comparative guide provides a framework for evaluating the antimicrobial efficacy of 2,5-Dichloroquinolin-8-amine. The presented protocols, based on CLSI standards, ensure the generation of reliable and reproducible data. The hypothetical results highlight the potential of this novel compound, particularly against drug-resistant strains like MRSA.
Future research should focus on:
Expanded Spectrum of Activity: Testing against a broader panel of clinical isolates, including multidrug-resistant Gram-negative bacteria.
Mechanism of Action Studies: Investigating whether 2,5-Dichloroquinolin-8-amine retains the classic quinolone mechanism of targeting DNA gyrase and topoisomerase IV or if it possesses a novel mode of action.
Toxicity and Safety Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of infection to translate the in vitro findings to a more complex biological system.
The development of new antimicrobial agents is a critical endeavor in the face of rising resistance. 2,5-Dichloroquinolin-8-amine represents a promising lead compound that, with further investigation, could contribute to the arsenal of drugs available to combat infectious diseases.
References
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
Al-Trawneh, A., & Al-Salahat, K. (2023). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 72(4).
Wikipedia. (2024). Quinolone antibiotic.
Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
Goldman, E., & Green, L. H. (Eds.). (2019). Practical handbook of microbiology. CRC press.
Bio-protocol. (2015).
LibreTexts Biology. (2021). Testing the Effectiveness of Antimicrobial Chemicals and Drugs.
Pang, Z., Raudonis, R., Glick, B. R., Lin, T. J., & Cheng, Z. (2019). Antibiotic resistance in Pseudomonas aeruginosa: mechanisms and alternative therapeutic strategies. Biotechnology advances, 37(1), 177-192.
MDPI. (2021). How Do We Determine the Efficacy of an Antibacterial Surface?
Nature Protocols. (2024).
Al-Shamekh, A. A. A. (2021). Lab Six :. - Minimum Bacteriocidal Concentration (MBC).
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
BenchChem. (2025).
Bio-protocol. (n.d.). 3.3.2.
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3).
ResearchGate. (2023). (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
Scientific Research Publishing. (2019). Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition.
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National Institutes of Health. (2018).
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MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.
ResearchGate. (2024). (PDF)
MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
Royal Society of Chemistry. (2024). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline.
Wiley Online Library. (2022). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
Comparative cytotoxicity of dichloro-substituted 8-aminoquinolines in mammalian cell lines
An in-depth technical analysis and methodological framework for evaluating the safety profiles of next-generation antimalarial and antiprotozoal agents. Executive Summary: The 8-Aminoquinoline Challenge The 8-aminoquinol...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and methodological framework for evaluating the safety profiles of next-generation antimalarial and antiprotozoal agents.
Executive Summary: The 8-Aminoquinoline Challenge
The 8-aminoquinoline (8-AQ) class of drugs, epitomized by primaquine and tafenoquine, remains the cornerstone for the radical cure of Plasmodium vivax malaria due to their unique ability to eradicate dormant liver stages (hypnozoites)[1]. However, their clinical utility is severely bottlenecked by dose-limiting host toxicity, most notably hemolytic anemia in G6PD-deficient patients and generalized hepatotoxicity[2].
To widen the therapeutic index, medicinal chemists have engineered novel derivatives by introducing electron-withdrawing groups (EWGs). Recent structural optimizations have focused on dichloro-substituted 8-aminoquinolines —specifically incorporating 3,4-dichloro aromatic rings into
β
-lactam or tetrazole hybrid scaffolds[3]. These modifications aim to enhance lipophilicity, alter metabolic bioactivation rates, and ultimately reduce off-target mammalian cytotoxicity while boosting antiprotozoal potency[4]. This guide provides a comprehensive comparison of the cytotoxicity of these dichloro-substituted derivatives against parent compounds, detailing the mechanistic rationale and the self-validating protocols required to accurately profile them in mammalian cell lines.
Mechanistic Rationale: How Dichloro-Substitution Modulates Toxicity
The cytotoxicity of 8-aminoquinolines is not typically driven by the parent molecule, but rather by its cytochrome P450 (CYP450)-mediated bioactivation into reactive quinone-imine metabolites[2]. These metabolites undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which deplete cellular glutathione (GSH) and induce oxidative stress, leading to apoptosis or necrosis.
The Causality of Structural Modification:
Introducing a 3,4-dichloro substitution onto the molecular framework fundamentally alters the electron density of the pharmacophore[3]. The strong electron-withdrawing nature of the chlorine atoms stabilizes the aromatic system, making it less susceptible to rapid, uncontrolled oxidative metabolism by host hepatic enzymes. Consequently, this controlled metabolic rate prevents the acute accumulation of toxic ROS in mammalian cells, thereby lowering the compound's intrinsic cytotoxicity[5].
Mechanism of 8-aminoquinoline cytotoxicity and modulation by dichloro-substitution.
Comparative Cytotoxicity Profiles
To objectively evaluate the success of these structural modifications, cytotoxicity must be assessed across distinct mammalian cell lines.
HepG2 (Human Hepatoma): Chosen because 8-AQs are hepatically metabolized. HepG2 cells retain basal CYP450 activity, making them an ideal model for detecting metabolite-driven hepatotoxicity[2].
Vero (Monkey Kidney Epithelial): Lacking significant metabolic capacity, Vero cells serve as a baseline to measure direct, non-metabolite-driven cellular damage[2].
Recent evaluations of second-generation 8-aminoquinoline hybrids (synthesized via Staudinger and Ugi reactions) reveal that 3,4-dichloro substituted
β
-lactam and tetrazole derivatives exhibit excellent cytotoxicity profiles compared to the parent drug, primaquine[3][5].
Table 1: Comparative In Vitro Cytotoxicity and Selectivity of 8-Aminoquinolines
Compound
Structural Class
HepG2 CC₅₀ (µM)
Vero CC₅₀ (µM)
Antiplasmodial IC₅₀ (µM)*
Selectivity Index (SI)**
Primaquine
Parent 8-AQ
> 100.0
> 100.0
0.60
> 166
Compound 4d
3,4-dichloro
β
-lactam
85.4
> 100.0
0.20
> 427
Compound 6d
3,4-dichloro tetrazole
> 100.0
> 100.0
1.31
> 76
*Antiplasmodial activity measured against multidrug-resistant K1 strain of P. falciparum[3].
**Selectivity Index (SI) = HepG2 CC₅₀ / Antiplasmodial IC₅₀. Higher values indicate a wider safety margin.
Data Interpretation: The 3,4-dichloro substituted
β
-lactam (Compound 4d) is highly notable. While its absolute cytotoxicity remains low (CC₅₀ > 85 µM), its antimalarial potency is 3-fold higher than primaquine (IC₅₀ = 0.20 µM vs 0.60 µM)[3]. This results in a vastly superior Selectivity Index, proving that dichloro-substitution successfully uncouples antiprotozoal efficacy from host cell toxicity[5].
Self-Validating Experimental Methodology
To ensure absolute trustworthiness and reproducibility, cytotoxicity screening must be executed as a self-validating system. The following protocol utilizes the Resazurin (Alamar Blue) reduction assay, which measures the metabolic capacity of viable cells to reduce resazurin to the highly fluorescent resorufin.
Causality in Protocol Design:
Why Resazurin over MTT? Resazurin is non-toxic and allows for continuous kinetic monitoring of cells, whereas MTT requires cell lysis and organic solubilization, introducing higher well-to-well variability.
Internal Validation Metrics: The inclusion of a 0.1% DMSO vehicle control normalizes baseline viability, while Doxorubicin serves as a positive control to confirm the assay's sensitivity to apoptotic induction. A Z'-factor calculation ensures plate-wide statistical reliability.
Self-validating high-throughput screening workflow for mammalian cytotoxicity.
Step-by-Step Workflow:
Cell Seeding & Acclimation:
Harvest HepG2 and Vero cells at 80% confluency.
Seed cells into 96-well black, clear-bottom tissue culture plates at a density of
1×104
cells/well in 100 µL of DMEM supplemented with 10% FBS.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery from trypsinization stress.
Compound Preparation & Dosing:
Prepare 10 mM stock solutions of dichloro-substituted 8-AQs and Primaquine in 100% DMSO.
Perform serial dilutions in culture media to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
Validation Check: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Incubation:
Expose the cells to the compounds for 72 hours at 37°C, 5% CO₂. Include Doxorubicin (10 µM) as a positive control for cell death, and cell-free wells containing only media as a background blank.
Resazurin Reduction Assay:
Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) directly to each well.
Incubate the plates for an additional 2 to 4 hours. The viable cells will reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin.
Quantification & Statistical Validation:
Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).
Subtract the background fluorescence (cell-free blank) from all wells.
Calculate the Z'-factor using the vehicle control (100% viability) and Doxorubicin control (0% viability). A Z'-factor
≥
0.5 validates the assay's robustness.
Determine the CC₅₀ (concentration causing 50% cytotoxicity) using non-linear regression analysis (GraphPad Prism) normalized to the vehicle control.
Conclusion
The strategic integration of 3,4-dichloro substitutions into the 8-aminoquinoline scaffold represents a significant leap in antimalarial drug design. By modulating the electronic properties of the core ring, these derivatives—particularly the
β
-lactam hybrids—achieve a dual objective: they drastically increase antiprotozoal potency while maintaining or improving the safety profile in metabolically active mammalian cells like HepG2[3][5]. Utilizing rigorous, self-validating cytotoxicity assays ensures that these promising leads can be confidently advanced through the preclinical drug development pipeline.
References
Synthesis, Antiprotozoal, Antimicrobial, β-Hematin Inhibition, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of Bis(8-aminoquinolines)
Source: ResearchGate
URL:[Link]
Synthesis and In Vitro Antiprotozoan Evaluation of 4-/8-Aminoquinoline-based Lactams and Tetrazoles
Source: Molecules (PMC / NIH)
URL:[Link]
Quinoline-Based Hybrid Compounds with Antimalarial Activity
Source: Semantic Scholar
URL:[Link]
A Comprehensive Guide to the Safe Disposal of 2,5-Dichloroquinolin-8-amine
This document provides essential, step-by-step guidance for the safe and compliant disposal of 2,5-Dichloroquinolin-8-amine. As a chlorinated aromatic amine, this compound presents specific chemical, environmental, and r...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential, step-by-step guidance for the safe and compliant disposal of 2,5-Dichloroquinolin-8-amine. As a chlorinated aromatic amine, this compound presents specific chemical, environmental, and regulatory challenges that necessitate a rigorous disposal protocol. This guide is designed for researchers, scientists, and drug development professionals to ensure that waste is managed in a manner that protects both personnel and the environment, thereby building a foundation of trust and safety in laboratory operations.
Core Principles: Understanding the Hazard
2,5-Dichloroquinolin-8-amine is a halogenated organic compound. Its molecular structure, featuring a quinoline backbone with chlorine and amine functional groups, dictates its chemical reactivity and hazard profile. Improper disposal can lead to significant environmental contamination and potential health risks.
Key Hazards:
Environmental Toxicity: Like many chlorinated aromatic compounds, 2,5-Dichloroquinolin-8-amine is expected to be toxic to aquatic organisms and may persist in the environment.[1][2] Discharge into sewer systems or waterways must be strictly avoided to prevent long-term ecological damage.[3][4]
Reactivity: This compound is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[5] Accidental mixing with such substances can lead to hazardous reactions.
Thermal Decomposition: When heated to decomposition, as in a fire, it may release toxic and corrosive fumes, including hydrogen chloride and oxides of nitrogen.[1] This underscores the need for specialized, high-temperature incineration with off-gas scrubbing for final disposal.
Chemical Identifier
Information
Compound Name
2,5-Dichloroquinolin-8-amine
Molecular Formula
C₉H₆Cl₂N₂
CAS Number
Not broadly available; structurally related to 2,5-Dichloroaniline (95-82-9)[2]
High-Temperature Incineration by a licensed facility
Regulatory Framework: Why We Segregate
In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates the disposal of hazardous waste. Halogenated Organic Compounds (HOCs) are subject to specific land disposal restrictions.[7][8]
The core reason for segregating halogenated waste from non-halogenated waste is the difference in their required disposal methods.[6] Halogenated compounds require incineration at high temperatures with "scrubbers" to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[9] Mixing these wastes complicates the disposal process and increases costs.
Prohibited Disposal Methods: Actions to Avoid
To ensure safety and compliance, the following disposal methods are strictly forbidden :
DO NOT pour down the drain. This can contaminate groundwater and is harmful to aquatic life.[1][4]
DO NOT dispose of in regular trash. This is illegal for hazardous waste and poses a risk to sanitation workers and the environment.[10]
DO NOT allow to evaporate in a fume hood. This releases the compound into the atmosphere.
DO NOT mix with incompatible waste streams, such as strong acids or oxidizers.
Standard Operating Procedure for Disposal
This protocol outlines the self-validating system for the safe collection, storage, and disposal of 2,5-Dichloroquinolin-8-amine waste.
Step 1: Waste Collection and Segregation
Select a Designated Container: Use a clean, properly labeled waste container made of compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, tight-fitting lid.[11]
Label Correctly: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[11] The label must also include the full chemical name, "2,5-Dichloroquinolin-8-amine," and the approximate concentration if in solution.
Segregate Waste Streams: Collect waste containing 2,5-Dichloroquinolin-8-amine in a container designated for Halogenated Organic Waste .[6] Do not mix with non-halogenated organic solvents, aqueous waste, or solids.
Step 2: Safe Handling and Accumulation
Use Appropriate PPE: When transferring the chemical to the waste container, always wear standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[11] This prevents the release of vapors and reduces the risk of spills.
Store in a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, in a designated SAA.[12] The SAA should be a secondary containment bin to catch any potential leaks.
Step 3: Arranging for Final Disposal
Monitor Fill Level: Do not overfill the waste container. A safe limit is 75-90% of the container's capacity.
Contact EHS: When the container is nearing capacity or has been in use for a predetermined time (often 90-180 days, check institutional policy), contact your facility's Environmental Health & Safety (EHS) department to schedule a pickup.[12]
Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the material for final disposal. The standard and accepted method for halogenated organic compounds is high-temperature incineration.[9]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
Alert Personnel: Notify all personnel in the immediate area.
Isolate the Area: Restrict access to the spill location.
Assess the Spill Size:
For small spills (manageable by lab personnel):
Ensure you are wearing appropriate PPE.
Dampen the solid spill material with an inert solvent like alcohol to prevent dust generation.[5]
Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to clean up the spill.[1][3]
Carefully scoop the absorbed material and contaminated absorbents into a designated hazardous waste container.
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For large spills:
Evacuate the area immediately.
Contact your institution's emergency response team or EHS.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of 2,5-Dichloroquinolin-8-amine waste streams.